Phrixotoxin 3
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[5-amino-2-[[2-[[6-amino-2-[[22,36,42,95-tetrakis(4-aminobutyl)-77-[(2-amino-3-carboxypropanoyl)amino]-4,16,60-tris(2-amino-2-oxoethyl)-86-benzyl-45,69-bis(3-carbamimidamidopropyl)-19,39-bis(carboxymethyl)-13,48-bis(hydroxymethyl)-33,92-bis(1H-indol-3-ylmethyl)-57,80,89-tris(2-methylpropyl)-2,3a,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,68,71,78,81,84,87,90,93,96-octacosaoxo-54-propan-2-yl-a,27,28,74,75,99-hexathia-2a,3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,67,70,79,82,85,88,91,94,97-octacosazapentacyclo[49.46.4.225,72.06,10.063,67]trihectane-30-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C176H269N51O48S6/c1-11-91(10)141(174(274)275)225-150(250)108(52-53-132(183)231)203-153(253)114(67-93-48-50-96(230)51-49-93)208-145(245)104(41-21-26-56-179)202-163(263)125-82-277-280-85-128-168(268)222-126-83-278-276-81-124(218-142(242)99(182)70-137(236)237)165(265)205-110(63-87(2)3)143(243)195-78-136(235)196-113(66-92-33-13-12-14-34-92)152(252)206-111(64-88(4)5)151(251)210-115(68-94-76-193-100-37-17-15-35-97(94)100)154(254)198-105(42-22-27-57-180)148(248)219-127(166(266)215-121(73-135(186)234)173(273)227-62-32-47-131(227)170(270)217-123(80-229)162(262)211-117(71-133(184)232)156(256)213-120(75-139(240)241)159(259)200-106(149(249)220-128)43-23-28-58-181)84-279-281-86-129(223-171(271)140(90(8)9)224-160(260)112(65-89(6)7)207-157(257)118(72-134(185)233)214-169(269)130-46-31-61-226(130)172(272)109(204-164(126)264)45-30-60-192-176(189)190)167(267)216-122(79-228)161(261)201-107(44-29-59-191-175(187)188)144(244)197-102(39-19-24-54-177)147(247)212-119(74-138(238)239)158(258)199-103(40-20-25-55-178)146(246)209-116(155(255)221-125)69-95-77-194-101-38-18-16-36-98(95)101/h12-18,33-38,48-51,76-77,87-91,99,102-131,140-141,193-194,228-230H,11,19-32,39-47,52-75,78-86,177-182H2,1-10H3,(H2,183,231)(H2,184,232)(H2,185,233)(H2,186,234)(H,195,243)(H,196,235)(H,197,244)(H,198,254)(H,199,258)(H,200,259)(H,201,261)(H,202,263)(H,203,253)(H,204,264)(H,205,265)(H,206,252)(H,207,257)(H,208,245)(H,209,246)(H,210,251)(H,211,262)(H,212,247)(H,213,256)(H,214,269)(H,215,266)(H,216,267)(H,217,270)(H,218,242)(H,219,248)(H,220,249)(H,221,255)(H,222,268)(H,223,271)(H,224,260)(H,225,250)(H,236,237)(H,238,239)(H,240,241)(H,274,275)(H4,187,188,191)(H4,189,190,192) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKDRDMJNDICMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C2CSSCC3C(=O)NC4CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC5=CNC6=CC=CC=C65)CCCCN)CC(=O)O)CCCCN)CCCNC(=N)N)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C(=O)C(NC4=O)CCCNC(=N)N)CC(=O)N)CC(C)C)C(C)C)C(=O)NC(C(=O)N8CCCC8C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC(=O)O)CC(=O)N)CO)CC(=O)N)CCCCN)CC9=CNC1=CC=CC=C19)CC(C)C)CC1=CC=CC=C1)CC(C)C)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C176H269N51O48S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4060 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery, Isolation, and Characterization of Phrixotoxin 3 from Phrixotrichus auratus
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Spider venoms are a rich and complex source of novel bioactive compounds, offering significant potential for therapeutic and agrochemical applications. Among these, peptide neurotoxins that modulate the activity of ion channels are of particular interest to the scientific community. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Phrixotoxin 3 (PaurTx3), a potent and selective modulator of voltage-gated sodium channels, originally identified in the venom of the Chilean copper tarantula, Phrixotrichus auratus.[1] This document details the experimental protocols for its purification, summarizes its key pharmacological properties, and visualizes the underlying scientific workflows and mechanisms of action.
Physicochemical and Pharmacological Properties of this compound
This compound is a 34-amino acid peptide with a molecular weight of 4059.74 Da.[2] Its structure is stabilized by three disulfide bridges, a common feature among many spider venom toxins.[3] The primary target of this compound is the voltage-gated sodium channel (Nav), with a particularly high affinity for the Nav1.2 subtype.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 4059.74 Da | [2] |
| Amino Acid Sequence | DCLGFLWKCNPSNDKCCRPNLVCSRKDKWCKYQI | [2] |
| Disulfide Bridges | Cys2-Cys17, Cys9-Cys23, Cys16-Cys30 | [2] |
Caption: Physicochemical properties of this compound.
| Nav Channel Subtype | IC50 (nM) | Reference |
| Nav1.1 | 610 | [5] |
| Nav1.2 | 0.6 | [4][5] |
| Nav1.3 | 42 | [4][5] |
| Nav1.4 | 288 | [5] |
| Nav1.5 | 72 | [4][5] |
Caption: Inhibitory activity (IC50) of this compound on various voltage-gated sodium channel subtypes.
Experimental Protocols
The isolation and purification of this compound from the crude venom of Phrixotrichus auratus involves a multi-step process combining venom extraction and chromatographic techniques.
Venom Extraction
The collection of venom from tarantulas is a delicate procedure that can be achieved through several methods, with electrical stimulation being a common and effective approach.
-
Procedure:
-
The tarantula is carefully restrained.
-
A light electric charge (typically 6-12 volts) is applied to the chelicerae (mouthparts) of the spider.[6]
-
This stimulation induces the contraction of the venom glands, causing the venom to be expelled from the fangs.
-
The venom is collected in a capillary tube or a small vial.
-
The collected crude venom is then typically lyophilized (freeze-dried) for long-term storage and to allow for accurate weighing for subsequent experiments.
-
Purification of this compound
The purification of this compound from the complex mixture of proteins, peptides, and other small molecules in the crude venom is achieved through a multi-step high-performance liquid chromatography (HPLC) protocol. While the exact, detailed protocol for this compound is not publicly available, a representative workflow based on the purification of similar spider venom peptides involves an initial fractionation step using ion-exchange chromatography followed by one or more rounds of reverse-phase HPLC.
-
Step 1: Initial Fractionation by Cation-Exchange Chromatography
-
Sample Preparation: A known quantity of lyophilized crude venom is dissolved in a suitable aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Chromatography System: A cation-exchange column (e.g., a CM-Sephadex column) is equilibrated with the starting buffer.[7]
-
Elution: The venom solution is loaded onto the column. The bound peptides are then eluted using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).
-
Fraction Collection: Fractions are collected at regular intervals and their absorbance is monitored at 214 nm and 280 nm.
-
Bioassay: The collected fractions are screened for activity on voltage-gated sodium channels using electrophysiological techniques to identify the fractions containing the desired toxin.
-
-
Step 2: Reverse-Phase HPLC (RP-HPLC) Purification
-
Column: A C18 reverse-phase column is commonly used for the purification of peptides.
-
Mobile Phases:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Elution: The active fraction(s) from the cation-exchange step are pooled, diluted, and injected onto the C18 column. The peptides are eluted with a linear gradient of increasing acetonitrile concentration (e.g., 5% to 60% Solvent B over a set time).
-
Fraction Collection and Analysis: Fractions corresponding to distinct peaks on the chromatogram are collected. The purity and molecular weight of the peptide in each active fraction are determined by mass spectrometry (e.g., MALDI-TOF).
-
Iterative Purification: If necessary, a second round of RP-HPLC with a shallower gradient can be performed to achieve a higher degree of purity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from Phrixotrichus auratus venom.
Caption: General workflow for the isolation and characterization of this compound.
Signaling Pathway: Mode of Action of this compound
This compound modulates the function of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons. The toxin acts as a gating modifier, altering the voltage-dependence of channel activation.
References
- 1. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in venomics: Modern separation techniques and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and characterization of a novel type of neurotoxic peptides from the venom of the Iranian scorpion Hemiscorpius lepturus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Phrixotoxin 3: A Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phrixotoxin 3 (PaurTx3), a peptide toxin isolated from the venom of the Chilean copper tarantula Phrixotrichus auratus, is a potent and selective modulator of voltage-gated sodium channels (NaV).[1][2] Its high affinity and subtype selectivity, particularly for NaV1.2, make it an invaluable pharmacological tool for investigating the structure, function, and physiological roles of these ion channels.[2] This technical guide provides a comprehensive overview of the chemical structure and biological properties of this compound, including detailed experimental methodologies and visual representations of its mechanism of action.
Chemical Structure
This compound is a 34-amino acid peptide characterized by an Inhibitor Cystine Knot (ICK) motif.[1] This structural motif, formed by three interlocking disulfide bridges, confers significant stability to the peptide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | DCLGFLWKCNPSNDKCCRPNLVCSRKDKWCKYQI | [3][4] |
| Molecular Formula | C176H269N51O48S6 | [3][4][5] |
| Molecular Weight | 4059.74 Da | [3][4][5] |
| CAS Number | 880886-00-0 | [3][5] |
| Disulfide Bridges | Cys2-Cys17, Cys9-Cys23, Cys16-Cys30 | [3][4] |
The primary structure and the specific arrangement of its disulfide bonds are crucial for its biological activity.
Biological Properties and Mechanism of Action
This compound functions as a gating-modifier toxin of voltage-gated sodium channels.[1][3] Its primary mechanism involves binding to the voltage-sensing domain of the channel, thereby altering its gating kinetics.[1] Specifically, it causes a depolarizing shift in the voltage-dependence of activation and blocks the inward sodium current, which effectively prevents the channel from opening in response to moderate depolarization.[1][3] This leads to a reduced firing rate of neurons.[1]
Subtype Selectivity
A key feature of this compound is its selectivity for different NaV channel subtypes. It is one of the most potent and selective known modulators of the NaV1.2 channel.[2]
Table 2: Inhibitory Activity (IC50) of this compound on Various NaV Channel Subtypes
| NaV Subtype | IC50 (nM) | Reference |
| NaV1.1 | 288 | [2][3] |
| NaV1.2 | 0.6 | [2][3][4] |
| NaV1.3 | 42 | [2][3][4] |
| NaV1.4 | 72 | [3] |
| NaV1.5 | 610 | [2][3] |
In Vivo Effects
When injected into mice, this compound induces immediate and pronounced neurological effects, including general ataxia, lack of response to stimuli, and semi-paralysis.[1] The progression of symptoms includes an inability to stand, reduced breathing, flaccid paralysis, and eventual death due to respiratory failure.[1] These effects underscore the critical role of the targeted sodium channels in physiological function.
Signaling Pathway
This compound directly interferes with the function of voltage-gated sodium channels, a key component in the generation and propagation of action potentials in excitable cells such as neurons.
Caption: Mechanism of this compound action on a voltage-gated sodium channel.
Experimental Protocols
The study of this compound's effects on NaV channels primarily relies on electrophysiological techniques. Below are generalized protocols for common assays.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for expressing and characterizing ion channels.
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired NaV channel α- and β-subunits.
-
Incubation: Incubate the oocytes for 2-4 days at 18°C to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with a standard bath solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply depolarizing voltage steps to elicit sodium currents.
-
Record baseline currents.
-
-
Toxin Application: Perfuse the chamber with a solution containing the desired concentration of this compound.
-
Data Acquisition: Record currents in the presence of the toxin and compare them to the baseline to determine the extent of inhibition.
-
Analysis: Construct concentration-response curves to calculate the IC50 value.
Whole-Cell Patch Clamp on Mammalian Cells
This technique allows for the recording of ion channel activity from a single cell.
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293) stably or transiently expressing the NaV channel of interest.
-
Recording Preparation:
-
Plate cells on coverslips and place a coverslip in the recording chamber on the stage of an inverted microscope.
-
Fill a glass micropipette (recording electrode) with an appropriate intracellular solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
-
Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior.
-
Recording and Toxin Application:
-
Clamp the cell at a holding potential (e.g., -80 mV).
-
Apply voltage protocols to elicit sodium currents.
-
Apply this compound to the bath or via a local perfusion system.
-
Record changes in current amplitude and gating kinetics.
-
-
Data Analysis: Analyze the effects of the toxin on parameters such as peak current, voltage-dependence of activation and inactivation, and time constants of inactivation.
Caption: Generalized workflow for a whole-cell patch-clamp experiment.
Conclusion
This compound is a highly specific and potent peptide modulator of voltage-gated sodium channels. Its unique chemical structure and selective biological activity make it an indispensable tool in neuroscience and pharmacology research. The detailed understanding of its properties and the application of robust experimental protocols will continue to facilitate the exploration of NaV channel function and the development of novel therapeutics targeting these critical ion channels.
References
Phrixotoxin 3: A Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phrixotoxin 3 (PaurTx3), a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus, has emerged as a potent and selective modulator of voltage-gated sodium channels (Navs). Its activity profile, particularly its high affinity for specific Nav subtypes implicated in pain and neurological disorders, positions it as a valuable pharmacological tool and a potential scaffold for novel therapeutic agents. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its interaction with Nav channels.
Introduction to this compound
This compound is a 34-amino-acid peptide characterized by an inhibitor cystine knot (ICK) motif, which confers significant structural stability. It belongs to the family of gating-modifier toxins, which modulate the function of voltage-gated ion channels by altering their gating properties rather than by direct pore block.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been characterized across a range of voltage-gated sodium channel subtypes. The following tables summarize the available quantitative data, primarily half-maximal inhibitory concentrations (IC50), from electrophysiological studies.
Table 1: Inhibitory Potency (IC50) of this compound on various Nav Channel Subtypes
| Nav Subtype | IC50 (nM) | Expression System | Reference(s) |
| Human Nav1.1 | 610 | Xenopus laevis oocytes | [1][2] |
| Human Nav1.2 | 0.6 | Xenopus laevis oocytes | [1][3][4][5] |
| Human Nav1.3 | 42 | Xenopus laevis oocytes | [1][3][4] |
| Human Nav1.4 | 288 | Xenopus laevis oocytes | [1][2] |
| Human Nav1.5 | 72 | Xenopus laevis oocytes | [1][3][4] |
| Human Nav1.7 | 25 | HEK293 cells | [6] |
Table 2: Effects of this compound on Nav Channel Gating Parameters
| Nav Subtype | Parameter | Effect | Reference(s) |
| Multiple | Voltage-dependence of activation | Depolarizing shift | [1][6][7] |
| Multiple | Inward sodium current | Block | [3][4][7] |
| Human Nav1.7 | Steady-state inactivation | Hyperpolarizing shift | [6] |
| Human Nav1.7 | Recovery from fast inactivation | Significantly slowed | [6] |
Mechanism of Action
This compound exerts its effects on voltage-gated sodium channels through a complex mechanism involving the modification of channel gating.
Gating Modification
As a typical gating-modifier toxin, this compound binds to the voltage-sensing domains (VSDs) of the Nav channel.[8] This interaction does not occlude the ion conduction pore but rather alters the conformational changes the channel undergoes in response to changes in membrane potential. The primary effects are:
-
Shift in Voltage-Dependence of Activation: this compound causes a depolarizing shift in the voltage-dependence of activation for several Nav channel subtypes.[1][6][7] This means that a stronger depolarization is required to open the channel, leading to a reduction in channel activity at physiological membrane potentials.
-
Inhibition of Inward Current: The toxin effectively blocks the inward sodium current in a voltage-dependent manner.[3][4][7]
-
Modulation of Inactivation: On the Nav1.7 channel, which is a key target in pain signaling, recombinant this compound has been shown to induce a hyperpolarizing shift in the voltage-dependence of steady-state inactivation and to slow the recovery from fast inactivation.[6] These effects can further reduce the availability of functional channels.
Binding Sites
Recent research has begun to elucidate the specific binding sites of this compound on Nav channels. A 2025 study has revealed that this compound binds to three distinct antagonistic sites on the human Nav1.6 channel.[9] While the precise residues are still being mapped, gating-modifier toxins typically interact with the extracellular loops of the S1-S2 and S3-S4 segments within the VSDs.[8][10] The interaction of this compound with multiple sites suggests a complex allosteric modulation of channel function.
Experimental Protocols
The following are generalized protocols for assessing the activity of this compound on voltage-gated sodium channels, based on common methodologies cited in the literature.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is widely used for the functional characterization of ion channels expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired human Nav channel α-subunit and auxiliary β-subunits. Incubate for 2-7 days at 18°C to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber perfused with a standard external solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with an appropriate internal solution (e.g., 3 M KCl).
-
Establish a stable two-electrode voltage clamp using a suitable amplifier.
-
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: From a holding potential of -100 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments) to elicit sodium currents.
-
Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses to various potentials (e.g., -140 mV to 0 mV) followed by a test pulse to a potential that elicits a maximal current (e.g., -10 mV).
-
-
Toxin Application:
-
Establish a stable baseline recording of sodium currents.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the effect of the toxin on the sodium currents until a steady-state inhibition is reached.
-
To determine the IC50, apply a range of toxin concentrations and fit the resulting concentration-response data with the Hill equation.
-
Whole-Cell Voltage Clamp in HEK293 Cells
This technique allows for the study of ion channels in a mammalian cell line, which may provide a more physiologically relevant environment.
Methodology:
-
Cell Culture and Transfection: Culture Human Embryonic Kidney 293 (HEK293) cells and transiently or stably transfect them with the cDNA encoding the desired human Nav channel α-subunit and auxiliary β-subunits.
-
Cell Preparation: Dissociate the cells and plate them onto glass coverslips for recording.
-
Electrophysiological Recording:
-
Transfer a coverslip to a recording chamber on an inverted microscope, perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4).
-
Approach a cell with a patch pipette filled with an intracellular solution (e.g., containing in mM: 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES, pH 7.2).
-
Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Voltage Protocols: Apply similar voltage protocols as described for the TEVC technique to measure current-voltage relationships and steady-state inactivation.
-
Toxin Application: Apply this compound via the perfusion system as described for the TEVC experiments.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's mechanism of action and the experimental workflows.
Caption: Mechanism of action of this compound on a voltage-gated sodium channel.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) studies.
Caption: Experimental workflow for Whole-Cell Voltage Clamp studies.
Conclusion and Future Directions
This compound is a powerful tool for the study of voltage-gated sodium channels, demonstrating high potency and selectivity for certain subtypes. Its mechanism as a gating modifier, coupled with the recent discovery of multiple binding sites, highlights the complexity of toxin-channel interactions. Future research, including high-resolution structural studies of the this compound-Nav channel complex using techniques like cryo-electron microscopy, and detailed site-directed mutagenesis studies, will be crucial to fully elucidate its mechanism of action. Such studies will not only enhance our understanding of Nav channel function but also pave the way for the rational design of novel analgesics and other therapeutics targeting these critical ion channels.
References
- 1. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 2. Methods for Studying Voltage-Gated Sodium Channels in Heterologous Expression Systems | Springer Nature Experiments [experiments.springernature.com]
- 3. Employing NaChBac for cryo-EM analysis of toxin action on voltage-gated Na+ channels in nanodisc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 5. smartox-biotech.com [smartox-biotech.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting sodium channel voltage sensors with spider toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phrixotoxin-3 binds to three distinct antagonistic sites on human Nav1.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct evidence that scorpion α-toxins (site-3) modulate sodium channel inactivation by hindrance of voltage-sensor movements - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity of Phrixotoxin 3 (PaurTx3) for the voltage-gated sodium channel subtype NaV1.2. This compound, a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus, has emerged as a potent and highly selective blocker of NaV1.2 channels. This document summarizes the quantitative data on its selectivity, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: this compound Selectivity Profile
This compound exhibits a distinct selectivity profile across various voltage-gated sodium channel subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for different NaV channels, highlighting its exceptional potency for NaV1.2.
| NaV Channel Subtype | IC50 (nM) | Selectivity Ratio (IC50 of Subtype / IC50 of NaV1.2) | Reference(s) |
| NaV1.2 | 0.6 | 1 | [1][2][3][4][5][6] |
| NaV1.3 | 42 | 70 | [1][2][3][4][5][7] |
| NaV1.5 | 72 | 120 | [2][3][4][7][8] |
| NaV1.4 | 288 | 480 | [1][3][4][5][8] |
| NaV1.1 | 610 | 1017 | [1][3][4][5][8] |
| NaV1.7 | 25 | 41.7 | [6] |
| NaV1.6 | ~100 | ~167 | [9] |
Experimental Protocols
The determination of the selectivity of this compound for NaV1.2 channels primarily relies on electrophysiological techniques, specifically the whole-cell patch-clamp method. This section outlines a typical protocol for assessing the IC50 of this compound on NaV1.2 channels expressed in a heterologous expression system.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.
-
Transfection: Cells are transiently or stably transfected with plasmids encoding the alpha subunit of the human NaV1.2 channel and auxiliary β subunits (e.g., β1 and β2) to ensure proper channel expression and function. A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Cell Maintenance: Cells are cultured in a suitable medium (e.g., DMEM for HEK293) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Electrophysiological Recording
-
Technique: Whole-cell voltage-clamp recordings are performed using an automated or manual patch-clamp system.
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
-
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
Voltage-Clamp Protocol for IC50 Determination
-
Holding Potential: The cell membrane is held at a hyperpolarized potential of -100 mV to ensure that the majority of NaV1.2 channels are in the resting state.
-
Depolarizing Pulse: A series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) are applied to elicit inward sodium currents.
-
Data Acquisition: The peak inward current is measured at each voltage step.
-
Compound Application: this compound is applied to the bath solution at increasing concentrations. The effect of the toxin on the peak inward current is measured after a stable block is achieved at each concentration.
-
IC50 Calculation: The percentage of current inhibition is plotted against the logarithm of the this compound concentration. The data are then fitted with a Hill equation to determine the IC50 value, which is the concentration of the toxin that causes 50% inhibition of the sodium current.
Mandatory Visualizations
Experimental Workflow for Determining this compound Selectivity
Caption: Experimental workflow for determining the selectivity of this compound.
Signaling Pathway: NaV1.2 in Neuronal Excitability
Caption: Simplified signaling pathway of NaV1.2 in neuronal action potential propagation.
Conclusion
This compound is a powerful research tool for studying the physiological and pathophysiological roles of NaV1.2 channels. Its remarkable potency and selectivity, as demonstrated by the quantitative data, make it an invaluable ligand for dissecting the function of this specific sodium channel subtype. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable characterization of this compound and other NaV1.2-targeting compounds. The visualized workflow and signaling pathway further aid in understanding the experimental logic and the biological context of NaV1.2 channel modulation. This information is critical for researchers in the fields of neuroscience and pharmacology, as well as for professionals involved in the development of novel therapeutics targeting voltage-gated sodium channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 3. This compound TFA | TargetMol [targetmol.com]
- 4. Phrixotoxin-3: Nav1.2 blocker I Smartox Biotechnology [smartox-biotech.com]
- 5. alfagen.com.tr [alfagen.com.tr]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Phrixotoxin-3 - Smartox Biotechnology [mayflowerbio.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Disulfide Bridge Configuration of Phrixotoxin 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the disulfide bridge configuration of Phrixotoxin 3 (PaurTx3), a potent neurotoxin isolated from the venom of the tarantula Phrixotrichus auratus. This compound is a valuable pharmacological tool for studying voltage-gated sodium channels (NaV), exhibiting high potency and selectivity for specific subtypes. A thorough understanding of its structure, particularly its disulfide connectivity, is crucial for its application in research and potential therapeutic development.
Core Toxin Properties and Disulfide Configuration
This compound is a 34-amino acid peptide that belongs to the inhibitor cystine knot (ICK) family of toxins, characterized by a compact structure stabilized by multiple disulfide bonds.[1] This structural motif confers significant stability to the toxin. The disulfide bridge configuration of this compound has been determined to be:
-
Cys2 - Cys17
-
Cys9 - Cys23
-
Cys16 - Cys30
This specific connectivity is crucial for the toxin's three-dimensional fold and its biological activity as a potent blocker of voltage-gated sodium channels.[2]
Quantitative Data Summary
The primary quantitative data associated with this compound relates to its inhibitory activity on various voltage-gated sodium channel subtypes. This data, primarily from electrophysiological studies, highlights the toxin's potency and selectivity.
| NaV Subtype | IC₅₀ (nM) | Reference |
| NaV1.1 | 288 | [3] |
| NaV1.2 | 0.6 | [3][4] |
| NaV1.3 | 42 | [3] |
| NaV1.4 | 72 | [3] |
| NaV1.5 | 610 | [3] |
Experimental Protocols: Determination of Disulfide Bridge Configuration
While the primary literature identifying this compound (Bosmans et al., 2006) confirms its amino acid sequence and activity, it does not provide a detailed experimental protocol for the determination of its disulfide bridges.[4][5] However, the methodology for elucidating the disulfide connectivity of similar spider venom peptides is well-established and typically involves a combination of peptide chemistry, enzymatic digestion, and mass spectrometry. The following is a generalized protocol based on standard methods for disulfide bond mapping of cysteine-rich peptides.[6]
Partial Reduction and Alkylation
This method aims to cleave one disulfide bond at a time, allowing for the identification of the newly freed cysteine residues.
-
Partial Reduction: The native toxin is incubated with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) under controlled conditions (e.g., low pH, specific temperature, and short incubation time) to favor the reduction of the most accessible disulfide bond.
-
Alkylation of Free Thiols: The resulting free sulfhydryl groups are then alkylated with a reagent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) to prevent their re-oxidation. This step adds a specific mass to the modified cysteines, which can be detected by mass spectrometry.
-
Purification: The partially reduced and alkylated intermediates are purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Complete Reduction and Differential Alkylation
-
Complete Reduction: The remaining intact disulfide bonds in the purified intermediates are then fully reduced using a stronger reducing agent like dithiothreitol (DTT) at a higher pH.
-
Differential Alkylation: The newly exposed cysteine residues are alkylated with a different alkylating agent (e.g., 4-vinylpyridine) that has a different mass signature than the one used in the first step.
Enzymatic Digestion
-
The fully reduced and differentially alkylated peptide is subjected to enzymatic digestion using a protease such as trypsin or chymotrypsin. The choice of enzyme depends on the amino acid sequence of the toxin to generate peptide fragments of suitable size for mass spectrometric analysis.
Mass Spectrometry Analysis
-
The resulting peptide fragments are analyzed using mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI)-MS/MS.
-
By identifying the peptide fragments containing the differentially alkylated cysteines and analyzing their masses, the original disulfide linkages can be deduced.
Edman Degradation (for sequence confirmation)
-
Automated Edman degradation can be used on the native or fragmented peptide to confirm the primary amino acid sequence.[7][8][9] In this process, the N-terminal amino acid is sequentially cleaved and identified.[10] This ensures the correct assignment of cysteine positions within the peptide chain.
Visualizations
Experimental Workflow for Disulfide Bridge Determination
Caption: Generalized experimental workflow for determining the disulfide bridge configuration of this compound.
Mechanism of Action: Voltage-Gated Sodium Channel Inhibition
Caption: Simplified diagram illustrating the inhibitory action of this compound on voltage-gated sodium channels.
References
- 1. Phrixotoxin - Wikipedia [en.wikipedia.org]
- 2. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Four novel tarantula toxins as selective modulators of voltage-gated sodium channel subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the Native Disulfide Isomers of the Novel χ-Conotoxin PnID: Implications for Further Increasing Conotoxin Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. ehu.eus [ehu.eus]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Phrixotoxin Spider Venoms: A Technical Guide to Their Core Pharmacology and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth review of the literature on Phrixotoxins, a family of peptide toxins isolated from the venom of the Chilean copper tarantula, Phrixotrichus auratus (formerly Paraphysa scrofa).[1] These toxins are potent and selective modulators of voltage-gated ion channels, making them invaluable tools for pharmacological research and potential leads for therapeutic development. This guide summarizes their quantitative effects, details the experimental protocols used for their characterization, and visualizes their mechanisms of action and experimental workflows.
Data Presentation: Quantitative Effects of Phrixotoxins
Phrixotoxins are broadly classified into two groups based on their primary targets: Phrixotoxin-1 and -2, which target voltage-gated potassium (Kv) channels, and Phrixotoxin-3, which targets voltage-gated sodium (Nav) channels.[1]
Phrixotoxin-1 (PaTx1) and Phrixotoxin-2 (PaTx2)
PaTx1 and PaTx2 are potent and specific blockers of A-type potassium currents, particularly those mediated by the Shal-type (Kv4) subfamily of channels.[2] Their selectivity is a key feature, as they show little to no effect on other potassium channel subfamilies such as Shaker (Kv1), Shab (Kv2), and Shaw (Kv3).[2][3]
Table 1: Inhibitory Potency (IC₅₀) of Phrixotoxin-1 and -2 on Kv4 Channels
| Toxin | Target Channel | Reported IC₅₀ (nM) | Expression System | Reference |
| Phrixotoxin-1 (PaTx1) | Kv4.3 | 28 | Xenopus oocytes | [2] |
| Phrixotoxin-1 (PaTx1) | Kv4.2 / Kv4.3 | 5 - 70 | Xenopus oocytes | [2][3] |
| Phrixotoxin-2 (PaTx2) | Kv4.2 | 34 | Recombinant | [3] |
| Phrixotoxin-2 (PaTx2) | Kv4.3 | 71 | Recombinant | [3] |
Note: IC₅₀ is the concentration of a drug that gives a half-maximal inhibitory response.[4][5]
Phrixotoxin-3 (PaurTx3)
Phrixotoxin-3 (also known as Beta-theraphotoxin-Ps1a) is a potent modulator of several voltage-gated sodium channel subtypes.[1][6] It is recognized as one of the most potent and selective modulators of the Nav1.2 channel.[7]
Table 2: Inhibitory Potency (IC₅₀) of Phrixotoxin-3 on Nav Channels
| Toxin | Target Channel | Reported IC₅₀ (nM) | Reference |
| Phrixotoxin-3 (PaurTx3) | Nav1.2 | 0.6 | [6] |
| Phrixotoxin-3 (PaurTx3) | Nav1.3 | 42 | [6] |
| Phrixotoxin-3 (PaurTx3) | Nav1.5 | 72 | |
| Phrixotoxin-3 (PaurTx3) | Nav1.4 | 288 | [6] |
| Phrixotoxin-3 (PaurTx3) | Nav1.1 | 610 | [6] |
Mechanism of Action
Phrixotoxins do not act as simple pore blockers. Instead, they are classified as "gating modifiers," altering the voltage-dependent activation and inactivation properties of their target channels.[8]
Phrixotoxin-1 and -2 on Kv4 Channels
PaTx1 and PaTx2 inhibit Kv4.2 and Kv4.3 channels by binding to the voltage-sensing domain, likely near the S3 and S4 segments.[1][8] This interaction shifts the voltage-dependence of activation and steady-state inactivation to more depolarized potentials.[1] The toxins preferentially bind to the closed or inactivated state of the channel, thereby preventing its opening in response to moderate depolarization.[1][8] This results in a concentration-dependent increase in the time-to-peak current and a slowing of current inactivation.[1]
Phrixotoxin-3 on Nav Channels
Phrixotoxin-3 modulates voltage-gated sodium channels through a dual mechanism characteristic of gating-modifier toxins.[6] It causes a depolarizing shift in the voltage-dependence of channel activation and also blocks the inward sodium current.[1][6] This combined action effectively prevents the channels from opening upon moderate depolarization, leading to a reduced firing rate in neurons.[1]
Experimental Protocols
The characterization of Phrixotoxins involves a multi-step process, from venom extraction to detailed electrophysiological analysis.
Toxin Purification
-
Venom Collection : Crude venom is obtained from specimens of Phrixotrichus auratus.
-
Initial Fractionation : The venom is diluted and subjected to Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. A gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA) is used to separate the venom into multiple fractions.[2]
-
Activity Screening : Each fraction is screened for activity on the target ion channel (e.g., Kv4.3) expressed in a heterologous system.
-
Secondary Purification : Active fractions undergo further purification, typically using ion exchange chromatography, followed by another C18 RP-HPLC step to yield the pure toxin.[2]
-
Verification : The purity and identity of the toxin are confirmed by mass spectrometry.
Heterologous Expression of Ion Channels
To study the effect of toxins on specific ion channel subtypes, the channel's corresponding cRNA or plasmid DNA is introduced into host cells that do not endogenously express them.
-
Xenopus Oocytes :
-
Mammalian Cell Lines (e.g., COS, HEK293) :
-
Cells are plated on cover glasses at a specific density (e.g., 20,000 cells).[2]
-
They are then transfected with a plasmid DNA vector containing the gene for the ion channel using methods like the DEAE-dextran/chloroquine method.[2]
-
A co-transfection with a marker plasmid (e.g., expressing CD8) is often performed to allow for easy identification of successfully transfected cells.[2]
-
Currents are typically recorded 1-2 days post-transfection.[2]
-
Electrophysiological Recording
The functional effects of Phrixotoxins are quantified using voltage-clamp electrophysiology.
-
Two-Electrode Voltage-Clamp (TEVC) : Primarily used with Xenopus oocytes. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current, allowing for the recording of macroscopic currents from the entire cell.[2]
-
Whole-Cell Patch-Clamp : Used with cultured mammalian cells or isolated primary cells (e.g., cardiomyocytes).[2]
-
Solutions : The external (bath) solution is formulated to isolate the current of interest (e.g., containing Cd²⁺ to block Ca²⁺ currents).[2] The internal (pipette) solution mimics the intracellular ionic environment. Toxin-containing solutions often include 0.1% bovine serum albumin (BSA) to prevent adsorption of the peptide to surfaces.[2]
-
Procedure : A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.
-
Protocols : Specific voltage protocols are applied to elicit channel activation, inactivation, and recovery. For instance, to generate a current-voltage (I-V) curve for Kv4.3, depolarizing pulses are applied in 10 mV increments from a holding potential of -80 mV.[2] The peak currents are measured after digital leak subtraction.[2]
-
Structural Characteristics
Phrixotoxins, like many other spider venom peptides, adopt a highly stable and compact structure known as the inhibitor cystine knot (ICK) motif.[8][9] This motif consists of a compact core cross-linked by three disulfide bridges, which confers significant resistance to thermal and chemical denaturation.[8][10] The ICK scaffold provides a stable framework upon which variable loops present the specific residues required for high-affinity and selective interaction with their ion channel targets.[8] The solution structure of Phrixotoxin-1 has been determined by NMR, confirming its adherence to this common spider toxin fold.[8]
References
- 1. Phrixotoxin - Wikipedia [en.wikipedia.org]
- 2. Effects of phrixotoxins on the Kv4 family of potassium channels and implications for the role of Ito1 in cardiac electrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. smartox-biotech.com [smartox-biotech.com]
- 8. Solution structure of Phrixotoxin 1, a specific peptide inhibitor of Kv4 potassium channels from the venom of the theraphosid spider Phrixotrichus auratus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure–Function and Therapeutic Potential of Spider Venom-Derived Cysteine Knot Peptides Targeting Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Use of Phrixotoxin 3
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. Phrixotoxin 3 is a potent neurotoxin and should only be handled by trained personnel in a properly equipped laboratory setting. Always consult the official Material Safety Data Sheet (MSDS) provided by your supplier and adhere to your institution's specific safety protocols before handling this compound.
Introduction
This compound (PaurTx3) is a peptide toxin isolated from the venom of the Chilean copper tarantula, Phrixotrichus auratus.[1] It functions as a potent and selective modulator of voltage-gated sodium channels (NaV), making it a valuable pharmacological tool for studying the physiology and pharmacology of these channels.[2] Specifically, it is recognized as one of the most potent and selective modulators of the NaV1.2 subtype.[2] Like other gating-modifier toxins, this compound alters the voltage-dependence of channel activation and can block the inward sodium current, thereby inhibiting action potential firing.[1][3] Its high affinity and subtype selectivity make it a critical ligand for neuroscience research, but these properties also necessitate stringent safety measures during its handling and use.
Toxicological Profile
The primary toxicity of this compound stems from its potent blockade of voltage-gated sodium channels, which are critical for neuronal and muscle function.
In-Vivo Effects
| Subject | Observed Effects Following Injection | Reference |
| Mice | Immediate general ataxia, lack of response to stimuli, semi-paralysis, inability to stand, reduction in breathing, and eventual death due to flaccid paralysis and respiratory failure. | [1] |
In-Vitro Activity (IC50)
This compound exhibits varying inhibitory concentrations across different voltage-gated sodium channel subtypes, highlighting its selectivity.
| NaV Subtype | IC50 (nM) | Reference(s) |
| NaV1.1 | 610 | [2][3] |
| NaV1.2 | 0.6 | [2][3][4] |
| NaV1.3 | 42 | [2][3][4] |
| NaV1.4 | 288 | [2][3] |
| NaV1.5 | 72 | [2][3][4] |
Hazard Identification and Safety Precautions
Due to its high toxicity, this compound must be treated as a hazardous substance. The primary routes of exposure are ingestion, inhalation, and skin absorption.
General Precautions
-
Do not eat, drink, or smoke when handling this product.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray. Work in a designated fume hood or use a certified respiratory protection device.
-
Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE).
-
Wash hands thoroughly after handling.
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Skin Protection | Complete suit protecting against chemicals, and gloves (e.g., Nitrile rubber). The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. |
Table data adapted from general guidelines for potent neurotoxins.
First Aid Measures
In case of exposure, immediate medical attention is critical. Show the safety data sheet to the attending physician.
| Exposure Route | First Aid Procedure |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. Never give anything by mouth to an unconscious person. |
| If Inhaled | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately. |
| Skin Contact | Take victim immediately to hospital. Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Flush eyes with water as a precaution for at least 15 minutes and consult a physician. |
Table data adapted from general guidelines for potent neurotoxins.
Handling, Storage, and Disposal
Handling and Reconstitution
This compound is typically supplied as a lyophilized peptide.
-
Reconstitution: For reconstitution, it is soluble to 1 mg/ml in water.[4] If solubility issues arise, alternative methods include the addition of a small amount of ammonium hydroxide (<50 µL), 10-30% acetic acid, or dissolving in a small amount of DMSO followed by dilution with water to the desired concentration.[3]
-
Aliquoting: To avoid product degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into single-use volumes immediately after reconstitution.[5]
Storage
-
Lyophilized Powder: Store at -20°C.[4]
-
Stock Solutions: For long-term stability, store at -80°C (use within 6 months). For short-term use, store at -20°C (use within 1 month).[5]
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.
Accidental Release Measures (Spill)
Evacuate personnel to safe areas and ensure adequate ventilation. Prevent further leakage or spillage if it is safe to do so.
Caption: Workflow for a safe response to a this compound spill.
Mechanism of Action
This compound is classified as a gating-modifier toxin. It binds to voltage-gated sodium channels, likely near the S3-S4 segments of the voltage-sensing domain.[1][6] This interaction has two primary consequences:
-
Depolarizing Shift: It shifts the voltage-dependence of channel activation to more depolarized potentials, making it more difficult for the channel to open in response to a moderate change in membrane potential.[1]
-
Current Blockade: It physically blocks the inward flow of sodium ions (Na+) through the channel pore.[1][4]
The net effect is a potent inhibition of sodium currents, which prevents the generation and propagation of action potentials in excitable cells like neurons and muscle cells.
Caption: this compound blocks Na+ influx through voltage-gated channels.
Experimental Protocols & Workflows
This compound is commonly used in electrophysiology assays to study its effects on specific NaV channel subtypes.
Example Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol outlines a method to determine the IC50 of this compound on a specific NaV channel subtype (e.g., NaV1.2) expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the desired NaV channel α-subunit and any necessary β-subunits.
-
Incubate oocytes for 2-5 days at 18°C to allow for channel expression.
2. Solution Preparation:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.
-
Toxin Stock Solution: Prepare a high-concentration stock (e.g., 1 mM) of this compound in water or appropriate solvent and store at -80°C.
-
Working Solutions: On the day of the experiment, perform serial dilutions of the stock solution in ND96 to achieve the desired final concentrations for the dose-response curve (e.g., 0.01 nM to 1000 nM).
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.
-
Clamp the oocyte at a holding potential of -90 mV.[7]
-
To measure peak sodium current, apply a depolarizing voltage step (e.g., to 0 mV for 100 ms).[7][8]
-
Establish a stable baseline current by perfusing the oocyte with ND96.
-
Apply increasing concentrations of this compound via the perfusion system, allowing several minutes at each concentration for the effect to reach steady-state. Record the peak inward current at each concentration.
4. Data Analysis:
-
Measure the peak inward sodium current at each toxin concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline current in ND96 alone.
-
Plot the percentage of inhibition against the logarithm of the toxin concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
Caption: Experimental workflow for IC50 determination using TEVC.
References
- 1. Phrixotoxin - Wikipedia [en.wikipedia.org]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 5. glpbio.com [glpbio.com]
- 6. Solution structure of Phrixotoxin 1, a specific peptide inhibitor of Kv4 potassium channels from the venom of the theraphosid spider Phrixotrichus auratus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design of Ultrapotent Genetically Encoded Inhibitors of Kv4.2 for Gating Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Phrixotoxin 3 in Whole-Cell Voltage-Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phrixotoxin 3 (PaurTx3) is a potent peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus. It functions as a highly selective gating-modifier of voltage-gated sodium channels (Nav). As one of the most potent known modulators of the Nav1.2 subtype, this compound serves as an invaluable pharmacological tool for the study of these channels.[1][2] Its mechanism of action involves binding to the voltage-sensing domain of the channel, which leads to a depolarizing shift in the voltage-dependence of activation and a block of the inward sodium current. This document provides detailed application notes and protocols for the use of this compound in whole-cell voltage-clamp recordings, designed to assist researchers in accurately characterizing its effects on sodium channel function.
Mechanism of Action
This compound is classified as a gating-modifier toxin. Unlike pore blockers that physically occlude the ion conduction pathway, gating modifiers bind to the voltage-sensing domains (VSDs) of the channel.[3][4] Specifically, this compound is thought to interact with the S3b-S4 loop, also known as the "paddle motif," within the VSD.[3] This interaction stabilizes the voltage sensor in its resting or closed state, a mechanism often referred to as "voltage-sensor trapping."[3] Consequently, a stronger depolarization is required to activate the channel, resulting in a shift of the voltage-activation relationship to more positive potentials. This modulation of channel gating effectively inhibits the generation of the inward sodium current that is crucial for the initiation and propagation of action potentials in excitable cells.
Data Presentation
The inhibitory potency of this compound varies across different subtypes of voltage-gated sodium channels. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several Nav channel subtypes.
| Nav Channel Subtype | IC50 (nM) | Reference |
| Nav1.1 | 288 | [1] |
| Nav1.2 | 0.6 | [1][2] |
| Nav1.3 | 42 | [1] |
| Nav1.4 | 72 | [1] |
| Nav1.5 | 72 |
Experimental Protocols
The following protocols are based on the methodologies described for the characterization of this compound and other gating-modifier toxins using two-electrode voltage-clamp (TEVC) recordings in Xenopus laevis oocytes expressing cloned Nav channels. These protocols can be adapted for whole-cell patch-clamp recordings from mammalian cells.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is a peptide and should be handled with care to avoid degradation. Reconstitute the lyophilized peptide in high-purity water or a suitable buffer (e.g., with 0.1% BSA to prevent non-specific binding) to a stock concentration of 10-100 µM.
-
Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below.
Whole-Cell Voltage-Clamp Recordings from Xenopus Oocytes
This protocol is adapted from the methods used in the primary characterization of this compound.[1][5]
1. Oocyte Preparation:
-
Harvest stage V–VI oocytes from adult female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with cRNA encoding the desired Nav channel α-subunit and β-subunit(s).
-
Incubate the injected oocytes for 2-7 days at 18°C in ND96 solution.
2. Solutions:
-
ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.4 with NaOH.
-
Recording Solution (in mM): Similar to ND96, may be supplemented with other channel blockers if necessary to isolate sodium currents.
-
Intracellular Electrode Solution (in M): 3 M KCl.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two glass microelectrodes (resistance 0.5–2 MΩ) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -90 mV to ensure the channels are in a closed, resting state.
-
Record sodium currents using a two-electrode voltage-clamp amplifier.
4. Protocol for Determining IC50:
-
From the holding potential of -90 mV, apply a depolarizing test pulse to the voltage that elicits the peak inward current (e.g., 0 mV) for a duration of 50-100 ms.
-
Establish a stable baseline recording of the peak inward current.
-
Apply increasing concentrations of this compound to the bath via the perfusion system.
-
Allow sufficient time for the toxin effect to reach steady-state at each concentration.
-
Measure the peak inward current at each concentration and normalize to the control current.
-
Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50.
5. Protocol for Assessing Voltage-Dependence of Activation:
-
From a holding potential of -90 mV, apply a series of depolarizing test pulses in 5 or 10 mV increments (e.g., from -80 mV to +60 mV) for a duration of 50-100 ms.
-
Record the peak inward current at each test potential to generate a current-voltage (I-V) relationship.
-
Convert the peak currents to conductance (G) using the formula G = I / (V - Vrev), where V is the test potential and Vrev is the reversal potential for sodium.
-
Normalize the conductance to the maximum conductance (G/Gmax) and plot it against the test potential.
-
Fit the data with a Boltzmann function to determine the voltage of half-maximal activation (V1/2).
-
Repeat this protocol after the application of this compound to observe the shift in the voltage-dependence of activation.
Visualizations
Caption: Workflow for this compound electrophysiology.
Caption: this compound mechanism of action.
References
- 1. Four novel tarantula toxins as selective modulators of voltage-gated sodium channel subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.vub.be [researchportal.vub.be]
- 3. Using voltage‐sensor toxins and their molecular targets to investigate NaV1.8 gating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Phrixotoxin 3 in Electrophysiology Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phrixotoxin 3 is a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus. It is a potent and selective blocker of voltage-gated sodium channels (NaV), with a particularly high affinity for the NaV1.2 subtype.[1][2][3] As a gating modifier, this compound alters the voltage-dependent properties of these channels, making it a valuable pharmacological tool for studying their function and for investigating their role in various physiological and pathological processes.[1][4] These application notes provide detailed protocols for the use of this compound in electrophysiology assays, with a focus on the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes.
Mechanism of Action
This compound acts as a gating modifier of voltage-gated sodium channels. Its primary mechanism involves:
-
Blockade of the Inward Sodium Current: The toxin physically obstructs the ion conduction pathway, thereby inhibiting the influx of sodium ions that is crucial for the generation and propagation of action potentials.[1][2]
-
Modification of Channel Gating: this compound binds to the voltage-sensing domain of the channel, altering its conformational changes in response to changes in membrane potential.[5] This results in a depolarizing shift in the voltage-dependence of activation, meaning that a stronger depolarization is required to open the channel.[1][4]
The interaction of this compound with the NaV channel is voltage-dependent, and it is thought to bind to the extracellular S3-S4 linker of domain II.
Quantitative Data
The inhibitory potency of this compound varies across different NaV channel subtypes, highlighting its selectivity. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| NaV Channel Subtype | IC50 (nM) | Reference |
| NaV1.1 | 610 | [1] |
| NaV1.2 | 0.6 | [1][2][3] |
| NaV1.3 | 42 | [1][2] |
| NaV1.4 | 288 | [1] |
| NaV1.5 | 72 | [1][2] |
Data from Bosmans et al., 2006, obtained using two-electrode voltage clamp on channels expressed in Xenopus laevis oocytes.
Experimental Protocols
This section provides a detailed protocol for assessing the effect of this compound on voltage-gated sodium channels expressed in Xenopus laevis oocytes using the two-electrode voltage clamp (TEVC) technique.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is a peptide and should be handled with care to avoid degradation. It is recommended to briefly centrifuge the vial before opening. The peptide is soluble in water.[2] For a 1 mM stock solution, dissolve the appropriate amount of toxin in sterile, nuclease-free water. For example, for a product with a molecular weight of 4059.74 g/mol , dissolve 1 mg in 246.3 µL of water.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[2]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired human NaV channel α-subunit and β1-subunit.
-
Incubate the injected oocytes at 19°C for 2-4 days in ND96 solution.
2. Solutions:
-
ND96 Solution (for oocyte incubation):
-
96 mM NaCl
-
2 mM KCl
-
1.8 mM CaCl2
-
1 mM MgCl2
-
5 mM HEPES
-
Adjust pH to 7.4 with NaOH.
-
Supplement with 50 µg/mL gentamicin.
-
-
Recording Solution (External):
-
96 mM NaCl
-
2 mM KCl
-
1.8 mM CaCl2
-
1 mM MgCl2
-
5 mM HEPES
-
Adjust pH to 7.4 with NaOH.
-
-
This compound Application: Prepare working concentrations of this compound by diluting the stock solution in the recording solution.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two glass microelectrodes (0.2-1.0 MΩ resistance) filled with 3 M KCl.
-
Use a commercial two-electrode voltage clamp amplifier to clamp the oocyte membrane potential.
4. Voltage-Clamp Protocols:
-
Current-Voltage (I-V) Relationship and Activation:
-
Hold the membrane potential at -90 mV.
-
Apply depolarizing steps from -80 mV to +60 mV in 5 or 10 mV increments for a duration of 100 ms.
-
Measure the peak inward current at each voltage step.
-
To determine the voltage-dependence of activation, convert the peak current (I) to conductance (G) using the formula: G = I / (Vm - Erev), where Vm is the test potential and Erev is the reversal potential for Na+.
-
Normalize the conductance (G/Gmax) and plot it against the test potential. Fit the data with a Boltzmann function to determine the half-activation voltage (V1/2).
-
-
Steady-State Inactivation:
-
Hold the membrane potential at -120 mV.
-
Apply a series of 500 ms prepulses ranging from -120 mV to 0 mV in 10 mV increments.
-
Follow each prepulse with a 100 ms test pulse to 0 mV to measure the fraction of available channels.
-
Normalize the peak current during the test pulse to the maximum peak current and plot it against the prepulse potential. Fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2).
-
5. Data Analysis:
-
Record and analyze the sodium currents before and after the application of different concentrations of this compound.
-
To determine the IC50, plot the percentage of current inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve.
-
Compare the V1/2 of activation and inactivation in the absence and presence of the toxin to quantify the voltage shift.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Experimental Workflow
Caption: Experimental workflow for this compound application in TEVC assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Activation and Inactivation of the Voltage-Gated Sodium Channel: Role of Segment S5 Revealed by a Novel Hyperkalaemic Periodic Paralysis Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Na+ channel inactivation by the DIII and DIV voltage-sensing domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Site-3 Toxins and Cardiac Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phrixotoxin 3 in the Study of Neuronal Hyperexcitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal hyperexcitability is a hallmark of numerous neurological disorders, including epilepsy, neuropathic pain, and spasticity. At the core of this phenomenon lies the dysfunction of voltage-gated sodium channels (Nav), which are responsible for the initiation and propagation of action potentials. Phrixotoxin 3 (PaurTx3), a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus, has emerged as a potent and selective tool for investigating the role of specific Nav channel subtypes in neuronal excitability. Its high affinity for the Nav1.2 channel makes it particularly valuable for dissecting the contribution of this specific channel to pathological firing patterns in neurons.
This compound acts as a gating modifier, causing a depolarizing shift in the voltage-dependence of activation and blocking the inward sodium current.[1][2] This dual mechanism effectively reduces the availability of sodium channels to open in response to depolarization, thereby dampening neuronal excitability. These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo models of neuronal hyperexcitability.
Data Presentation
This compound Selectivity Profile
This compound exhibits a distinct selectivity profile for various mammalian voltage-gated sodium channel subtypes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting its exceptional potency for Nav1.2.
| Nav Channel Subtype | IC50 (nM) | Reference |
| Nav1.1 | 610 | [1] |
| Nav1.2 | 0.6 | [1][2] |
| Nav1.3 | 42 | [1][3] |
| Nav1.4 | 288 | [1] |
| Nav1.5 | 72 | [1][3] |
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect by directly interacting with voltage-gated sodium channels, primarily Nav1.2. This interaction modifies the channel's gating properties, leading to a reduction in the sodium current that underlies the rising phase of the action potential.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings
This protocol describes the use of this compound to study its effects on sodium currents and neuronal firing in cultured neurons (e.g., dorsal root ganglion or hippocampal neurons).
Materials:
-
This compound (lyophilized powder)
-
External (bath) solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)
-
Cultured neurons (e.g., primary rat hippocampal or DRG neurons)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Protocol:
-
Preparation of this compound Stock Solution:
-
Reconstitute lyophilized this compound in sterile, deionized water to a stock concentration of 10 µM.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Plate neurons on coverslips coated with a suitable substrate (e.g., poly-D-lysine) and culture for 7-14 days.
-
Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.
-
-
Whole-Cell Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a giga-ohm seal (>1 GΩ) with a healthy-looking neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol to Isolate Sodium Currents:
-
Hold the neuron at a membrane potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit sodium currents.
-
Record baseline sodium currents in the absence of the toxin.
-
Perfuse the chamber with external solution containing the desired concentration of this compound (e.g., 1-100 nM).
-
After a stable block is achieved (typically 2-5 minutes), repeat the voltage-step protocol to record the inhibited sodium currents.
-
To assess the voltage-dependence of the block, measure the peak inward current at each voltage step before and after toxin application.
-
-
Current-Clamp Protocol to Assess Neuronal Firing:
-
Switch to current-clamp mode and record the resting membrane potential.
-
Inject a series of depolarizing current steps (e.g., from 0 pA to 200 pA in 20 pA increments for 500 ms) to elicit action potentials.
-
Record the baseline firing frequency, action potential threshold, and amplitude.
-
Perfuse with this compound (e.g., 1-100 nM).
-
Repeat the current injection protocol and record the changes in firing properties.
-
Data Analysis:
-
Voltage-Clamp: Calculate the percentage of current inhibition at each voltage. Plot a dose-response curve to determine the IC50 value. Analyze changes in the voltage-dependence of activation and inactivation.
-
Current-Clamp: Quantify changes in the number of action potentials fired at each current step, the action potential threshold, and amplitude.
In Vivo Models of Neuronal Hyperexcitability
A. Rodent Model of Epilepsy (Kainic Acid-Induced Seizures)
This protocol outlines the use of this compound to assess its anticonvulsant effects in a kainic acid-induced seizure model in rodents.
Materials:
-
This compound
-
Kainic acid
-
Sterile saline (0.9% NaCl)
-
Adult male rats (e.g., Sprague-Dawley, 250-300g)
-
Intracerebroventricular (ICV) or intraperitoneal (IP) injection supplies
-
Behavioral observation setup (e.g., video recording)
-
EEG recording equipment (optional)
Protocol:
-
Animal Preparation:
-
House animals individually with ad libitum access to food and water.
-
For ICV administration, surgically implant a guide cannula into the lateral ventricle of the brain under anesthesia. Allow for a recovery period of at least one week.
-
-
Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., 1-10 µg/µL for ICV; dose to be determined by dose-response studies for IP).
-
Dissolve kainic acid in sterile saline (e.g., 1 mg/mL).
-
-
Drug Administration:
-
Administer this compound or vehicle (saline) via the desired route (ICV or IP).
-
After a predetermined pretreatment time (e.g., 15-30 minutes), administer kainic acid (e.g., 10-12 mg/kg, IP) to induce seizures.
-
-
Behavioral Observation:
-
Immediately after kainic acid injection, place the animal in an observation chamber.
-
Record the latency to the first seizure and the severity of seizures over a 2-4 hour period using a standardized seizure scoring scale (e.g., Racine scale).
-
-
EEG Recording (Optional):
-
If equipped, record EEG activity to quantify epileptiform discharges before and after drug administration.
-
Data Analysis:
-
Compare the latency to seizure onset, seizure severity scores, and duration of seizures between the this compound-treated and vehicle-treated groups.
-
If EEG is recorded, analyze the frequency and amplitude of spike-wave discharges.
B. Rodent Model of Neuropathic Pain
This protocol describes the use of this compound to evaluate its analgesic effects in a rodent model of neuropathic pain, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) model.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Rodents with induced neuropathic pain (e.g., CCI or SNL model)
-
Intrathecal (IT) or systemic (e.g., IP or subcutaneous) injection supplies
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia)
Protocol:
-
Animal Preparation:
-
Induce neuropathic pain using a validated surgical model (e.g., CCI or SNL).
-
Allow animals to recover and develop stable signs of neuropathic pain (typically 7-14 days post-surgery).
-
For IT administration, implant an intrathecal catheter.
-
-
Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentration. The dose will need to be determined through dose-response studies.
-
-
Behavioral Testing (Baseline):
-
Measure baseline pain responses (mechanical allodynia and/or thermal hyperalgesia) before drug administration.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., IT, IP, or subcutaneous).
-
-
Behavioral Testing (Post-Drug):
-
Measure pain responses at multiple time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the analgesic effect.
-
Data Analysis:
-
Calculate the paw withdrawal threshold (in grams) for mechanical allodynia or the paw withdrawal latency (in seconds) for thermal hyperalgesia.
-
Compare the post-drug responses to baseline and to the vehicle-treated group to determine the analgesic efficacy of this compound.
References
Application Notes and Protocols: Phrixotoxin 3 for Blocking Inward Sodium Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phrixotoxin 3 (PaurTx3) is a potent peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus. It acts as a gating modifier of voltage-gated sodium channels (Nav), effectively blocking the inward sodium current in a voltage-dependent manner. This property makes it a valuable pharmacological tool for studying the structure and function of specific Nav channel subtypes and for investigating their roles in various physiological and pathological processes. These application notes provide detailed information on the optimal concentration of this compound for blocking inward sodium currents and protocols for its use in electrophysiological experiments.
Optimal Concentration for Blocking Inward Sodium Currents
The optimal concentration of this compound for blocking inward sodium currents is highly dependent on the specific subtype of the voltage-gated sodium channel being targeted. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the effective concentration range. A concentration at or near the IC50 value will produce a significant block of the channel, while higher concentrations can be used to achieve a more complete block.
This compound exhibits selectivity for different Nav channel subtypes, with a particularly high potency for Nav1.2.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the IC50 values of this compound for various voltage-gated sodium channel subtypes. This data is essential for selecting the appropriate concentration for your experiments.
| Nav Channel Subtype | IC50 (nM) | Reference |
| Nav1.1 | 610 | [2][3][4] |
| Nav1.2 | 0.6 | [1][2][3][4] |
| Nav1.3 | 42 | [1][2][3][4] |
| Nav1.4 | 288 | [2][3][4] |
| Nav1.5 | 72 | [1][2][3][4] |
Note: For potent and selective modulation of Nav1.2, concentrations in the low nanomolar range (e.g., 0.5-5 nM) are recommended. For targeting other subtypes like Nav1.3 and Nav1.5, higher nanomolar concentrations will be required to achieve a significant block.
Mechanism of Action
This compound functions as a gating-modifier toxin.[2] It modulates the voltage-dependent gating of sodium channels, leading to a depolarizing shift in the voltage-dependence of activation and a reduction of the inward sodium current.[2] This mechanism involves the toxin binding to the voltage-sensor domain of the channel, thereby altering its conformational changes during channel gating.
Experimental Protocols
The following is a detailed protocol for determining the inhibitory effect of this compound on inward sodium currents using whole-cell patch-clamp electrophysiology. This technique allows for the precise control of the cell membrane potential and the direct measurement of ion channel currents.
Cell Preparation
-
Cell Culture: Culture mammalian cells stably or transiently expressing the desired Nav channel subtype (e.g., HEK293, CHO cells).
-
Plating: Plate the cells onto glass coverslips 24-48 hours before the experiment to allow for adherence and to achieve a confluence of 50-70%.
-
Transfection (if applicable): For transient expression, transfect the cells with the plasmid DNA encoding the Nav channel subtype of interest using a suitable transfection reagent.
Solutions
Internal (Pipette) Solution (in mM):
-
CsF: 140
-
NaCl: 10
-
EGTA: 1
-
HEPES: 10
-
Adjust pH to 7.3 with CsOH
-
Adjust osmolarity to ~310 mOsm with sucrose
External (Bath) Solution (in mM):
-
NaCl: 140
-
KCl: 4
-
CaCl2: 2
-
MgCl2: 1
-
HEPES: 10
-
Glucose: 5
-
Adjust pH to 7.4 with NaOH
-
Adjust osmolarity to ~320 mOsm with sucrose
This compound Stock Solution:
-
Reconstitute lyophilized this compound in sterile, deionized water or a recommended buffer to a stock concentration of 10-100 µM. For very hydrophobic peptides, a small amount of DMSO can be used for initial dissolution, followed by dilution with water.[2]
-
Aliquot the stock solution and store at -20°C or below to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the external (bath) solution.
Electrophysiological Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be between 2-5 MΩ when filled with the internal solution.
-
Cell Placement: Place a coverslip with the cultured cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Series Resistance Compensation: Compensate for the series resistance (typically 70-80%) to minimize voltage errors.
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure that the sodium channels are in the closed, resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit inward sodium currents.
-
Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.
-
-
Toxin Application:
-
After obtaining a stable baseline recording of the inward sodium currents, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time (typically 2-5 minutes) for the toxin to equilibrate and exert its effect.
-
Record the sodium currents again using the same voltage-clamp protocol to determine the extent of inhibition.
-
To assess the voltage-dependence of the block, you can vary the holding potential or use a pre-pulse protocol.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward sodium current at each voltage step before and after the application of this compound.
-
Calculate the percentage of current inhibition at each concentration.
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the dose-response curve with a Hill equation to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the inhibitory effect of this compound.
Signaling Pathway: General Role of Nav Channels in Neuronal Excitability
Caption: General signaling pathway of Nav channels in neuronal excitability and its block by this compound.
Signaling Pathway: Consequences of Nav1.5 Blockade in Cardiomyocytes
Caption: Consequences of Nav1.5 blockade on the cardiac action potential.
References
- 1. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and behavioral effects of altered NaV1.2 sodium channel ion permeability in Scn2aK1422E mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lyophilized Phrixotoxin 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and handling of lyophilized Phrixotoxin 3, a potent polypeptide neurotoxin isolated from the venom of the tarantula Phrixotrichus auratus. This compound is a valuable pharmacological tool for studying the function of voltage-gated sodium channels (Nav).
Product Information
-
Name: this compound (PaurTx3)
-
Source: Phrixotrichus auratus (Chilean copper tarantula)
-
Molecular Weight: Approximately 4059.7 g/mol
-
Appearance: White lyophilized solid
-
Mechanism of Action: this compound is a gating modifier of voltage-gated sodium channels. It selectively inhibits the inward sodium current by interacting with the channel's voltage-sensing domain, causing a depolarizing shift in the voltage-dependence of activation.[1]
Reconstitution of Lyophilized this compound
Proper reconstitution of lyophilized this compound is critical for maintaining its biological activity. It is recommended to prepare a stock solution that can be further diluted to the desired working concentration.
Protocol for Reconstituting Lyophilized this compound:
-
Centrifuge the vial: Before opening, briefly centrifuge the vial containing the lyophilized peptide to ensure that all the powder is at the bottom.
-
Select a solvent: The recommended solvent for this compound is high-purity water (e.g., sterile, deionized, or Milli-Q water).
-
Prepare the stock solution:
-
Determine the desired stock solution concentration (e.g., 1 mM or 100 µM).
-
Calculate the required volume of solvent using the following formula: Volume (µL) = (Mass of peptide (µg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (µM)
-
Carefully add the calculated volume of water to the vial.
-
-
Dissolve the peptide: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. If solubility is an issue, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes in low-protein-binding microcentrifuge tubes.
Storage of this compound
Proper storage is essential to maintain the stability and activity of this compound.
Storage Recommendations:
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | For several years |
| Reconstituted Stock Solution | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Important Considerations:
-
Avoid repeated freeze-thaw cycles of the reconstituted stock solution.
-
Store aliquots in a frost-free freezer is not recommended.
-
Before use, thaw the aliquots on ice. Any unused portion of a thawed aliquot should be discarded.
Quantitative Data: Inhibitory Activity of this compound
This compound exhibits varying inhibitory potency against different subtypes of voltage-gated sodium channels. The half-maximal inhibitory concentrations (IC₅₀) from electrophysiological studies are summarized below.
| Nav Channel Subtype | IC₅₀ (nM) |
| Nav1.1 | 288 |
| Nav1.2 | 0.6 |
| Nav1.3 | 42 |
| Nav1.4 | 72 |
| Nav1.5 | 610 |
Data obtained from Bosmans F, et al. (2006). Four novel tarantula toxins as selective modulators of voltage-gated sodium channel subtypes. Molecular Pharmacology.[1]
Experimental Protocols
Preparation of Working Solutions for Electrophysiology
This protocol describes the preparation of a working solution of this compound for use in electrophysiology experiments, such as two-electrode voltage clamp (TEVC) on Xenopus oocytes or patch-clamp on cultured cells.
-
Thaw a stock solution aliquot: Remove one aliquot of the reconstituted this compound stock solution (e.g., 100 µM) from the -80°C freezer and thaw on ice.
-
Prepare the extracellular recording solution: The composition of the extracellular solution will depend on the specific experimental requirements. A typical extracellular solution for recording sodium currents from mammalian cells is (in mM):
-
140 NaCl
-
5 KCl
-
2 CaCl₂
-
1 MgCl₂
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH.
-
-
Dilute to the final working concentration:
-
Determine the desired final concentration of this compound for your experiment based on the IC₅₀ values for the target Nav channel subtype.
-
Perform a serial dilution of the stock solution in the extracellular recording solution to achieve the final working concentration. For example, to make a 100 nM working solution from a 100 µM stock, you would perform a 1:1000 dilution.
-
-
Apply to the cells: The working solution containing this compound can be applied to the cells via perfusion.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for preparing and using this compound in electrophysiology.
Signaling Pathway
Mechanism of Action of this compound on Voltage-Gated Sodium Channels
This compound acts as a gating modifier by binding to the voltage-sensing domain (VSD) of the Nav channel, specifically affecting the S3b-S4 paddle of domain II. This interaction traps the voltage sensor in its resting or closed conformation, which in turn leads to a depolarizing shift in the voltage-dependence of channel activation and a reduction of the peak sodium current.
Caption: this compound inhibits Nav channel activation by binding to the VSD.
References
Application Note and Protocol: Calculating Molarity for Phrixotoxin 3 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phrixotoxin 3 is a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus.[1] It is a potent and selective blocker of voltage-gated sodium channels (Nav), with a particularly high affinity for the Nav1.2 subtype.[2][3] This makes it a valuable pharmacological tool for studying the role of these channels in neuronal excitability and for investigating potential therapeutic applications in conditions involving sodium channel dysfunction. Accurate preparation of this compound solutions with a precise molar concentration is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for calculating molarity and preparing aqueous solutions of this compound.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Weight (M.Wt) | 4059.74 g/mol | [4][5][6] |
| Appearance | White lyophilized solid | [3] |
| Solubility | Soluble to 1 mg/mL in water | [4][5][6] |
| Storage of Lyophilized Peptide | Store at -20°C | [4][5][7] |
| Storage of Stock Solution | Aliquot and store at -20°C (up to 1 month) or -80°C (up to 6 months) | [4] |
IC₅₀ Values for Various Sodium Channel Subtypes:
| Channel Subtype | IC₅₀ (nM) | Reference |
| Nav1.1 | 288 | [2] |
| Nav1.2 | 0.6 | [2][3] |
| Nav1.3 | 42 | [2][3] |
| Nav1.4 | 72 | [2] |
| Nav1.5 | 610 | [2] |
Experimental Protocols
Materials
-
Lyophilized this compound
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Microcentrifuge
Protocol 1: Preparation of a 1 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution that can be diluted to various working concentrations.
1. Pre-equilibration of Materials:
- Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.
2. Molarity Calculation:
- The fundamental formula for calculating the amount of solvent needed to achieve a specific molarity is: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Molarity (mol/L))
- For a 1 mM (0.001 mol/L) stock solution from 100 µg (0.0001 g) of this compound:
- Volume (L) = 0.0001 g / (4059.74 g/mol x 0.001 mol/L)
- Volume (L) = 2.4632 x 10⁻⁵ L
- Volume (µL) = 24.63 µL
3. Reconstitution:
- Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
- Carefully add the calculated volume (e.g., 24.63 µL for 100 µg to make 1 mM) of sterile, high-purity water to the vial.
- Gently swirl the vial to mix. For complete dissolution, you may need to gently pipette the solution up and down. Avoid vigorous shaking or vortexing, as this can cause peptide aggregation and degradation.[8]
- Visually inspect the solution to ensure it is clear and free of particulates. If solubility is an issue, brief sonication may be helpful.[4]
4. Aliquoting and Storage:
- To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.[4][8]
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Preparation of a Working Solution
This protocol outlines the dilution of the stock solution to a final working concentration for use in experiments.
1. Determine the Desired Working Concentration:
- The optimal working concentration will depend on the specific assay and cell type. Based on the IC₅₀ values, a typical starting range for this compound could be 1-100 nM.
2. Serial Dilution Calculation:
- Use the formula M₁V₁ = M₂V₂ for calculating dilutions:
- M₁ = Molarity of the stock solution (e.g., 1 mM or 1,000,000 nM)
- V₁ = Volume of the stock solution to be used
- M₂ = Desired final molarity of the working solution (e.g., 10 nM)
- V₂ = Desired final volume of the working solution (e.g., 1000 µL or 1 mL)
- Example: Preparing 1 mL of a 10 nM working solution from a 1 mM stock:
- V₁ = (M₂V₂) / M₁
- V₁ = (10 nM x 1000 µL) / 1,000,000 nM
- V₁ = 0.01 µL
- Since accurately pipetting 0.01 µL is not feasible, a serial dilution is recommended.
3. Performing a Serial Dilution:
- Step A: Intermediate Dilution:
- Prepare an intermediate dilution from the 1 mM stock solution. For example, dilute 1 µL of the 1 mM stock into 99 µL of your assay buffer to create a 10 µM solution.
- Step B: Final Dilution:
- Now, use the 10 µM intermediate dilution to prepare the final 10 nM working solution.
- V₁ = (10 nM x 1000 µL) / 10,000 nM
- V₁ = 1 µL
- Add 1 µL of the 10 µM intermediate solution to 999 µL of your assay buffer to achieve a final concentration of 10 nM in a total volume of 1 mL.
4. Use in Experiment:
- The freshly prepared working solution is now ready for use in your experimental setup. It is best practice to prepare working solutions fresh for each experiment.
Mandatory Visualizations
References
- 1. Phrixotoxin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. glpbio.com [glpbio.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 7. This compound | 880886-00-0 [amp.chemicalbook.com]
- 8. jpt.com [jpt.com]
Troubleshooting & Optimization
issues with Phrixotoxin 3 solubility and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and handling of Phrixotoxin 3.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: The primary recommended solvent for this compound is high-purity water. It is soluble in water up to 1 mg/mL.[1][2] For many experimental applications, sterile, nuclease-free water is preferred.
Q2: My this compound did not dissolve completely in water. What should I do?
A2: If you encounter solubility issues with water, the appropriate next step depends on the overall charge of your specific this compound peptide batch. The charge is determined by its amino acid sequence.
-
For peptides with a net positive charge: If dissolution in water is incomplete, try adding a small volume of a 10%-30% acetic acid solution. If issues persist, dissolving the peptide in a small amount of dimethyl sulfoxide (DMSO) and then diluting to the desired concentration with your aqueous buffer is recommended.[3]
-
For peptides with a net negative charge: If water fails, a small addition of ammonium hydroxide (<50 μL) can aid dissolution. As a final resort, DMSO can be used as the initial solvent.[3]
-
For peptides with a net zero charge (neutral): It is best to first attempt dissolution in an organic solvent such as acetonitrile or methanol. For very hydrophobic neutral peptides, a small initial volume of DMSO followed by dilution with water is the most effective method.[3]
Q3: Can I do anything to improve the solubility of this compound in my chosen solvent?
A3: Yes. Gentle heating to 37°C and sonication in an ultrasonic bath for a short period can help to increase the solubility of this compound.[1]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, it is crucial to use the batch-specific molecular weight found on the product's certificate of analysis. A general procedure involves dissolving the lyophilized peptide in the appropriate solvent (as determined by the guidelines in Q1 and Q2) to a concentration higher than your final working concentration. For example, you can prepare a 1 mM stock solution in water or DMSO.
Q5: How should I store this compound solutions?
A5: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to aliquot the stock solution into smaller, single-use volumes. When stored at -20°C, the solution should be used within one month, and at -80°C, it can be stable for up to six months.[1]
Troubleshooting Guide: this compound Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in water. | The peptide may have a net charge that reduces its aqueous solubility. The concentration may be too high. | First, try gentle warming (37°C) and sonication.[1] If the issue persists, refer to the FAQ section on choosing a solvent based on the peptide's net charge (e.g., using dilute acetic acid for positive peptides, dilute ammonium hydroxide for negative peptides, or DMSO for neutral/hydrophobic peptides).[3] |
| A precipitate forms after adding the this compound stock solution to my aqueous experimental buffer. | The buffer composition (e.g., high salt concentration, pH) may not be compatible with the dissolved peptide, especially if the stock was prepared in an organic solvent like DMSO. | Try to minimize the percentage of the organic solvent in the final working solution. It is recommended to add the stock solution to the experimental buffer slowly while vortexing. Consider preparing a more dilute stock solution to reduce the final concentration of the organic solvent. |
| I observe a loss of activity of my this compound solution over time. | The peptide may be degrading due to improper storage or repeated freeze-thaw cycles. Adsorption to plastic or glass surfaces can also be a factor. | Store stock solutions in aliquots at -20°C or -80°C.[1] Use low-protein-binding tubes and pipette tips. For working solutions, it is best to prepare them fresh for each experiment. |
Experimental Protocols
Detailed Protocol for Reconstitution of this compound for In Vitro Electrophysiology Assays
This protocol provides a step-by-step guide for the preparation of this compound for use in patch-clamp electrophysiology experiments to assess its effect on voltage-gated sodium channels.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and low-protein-binding tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Determine the appropriate solvent: Based on the certificate of analysis for your batch of this compound, determine the net charge of the peptide. For most standard preparations, sterile water is the initial solvent of choice.
-
Prepare the stock solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Using the batch-specific molecular weight, calculate the volume of solvent needed to achieve a desired stock concentration (e.g., 1 mM).
-
Add the calculated volume of the chosen solvent (e.g., water or DMSO) to the vial.
-
Gently vortex the vial to mix. If complete dissolution is not achieved, proceed to the next step.
-
-
Aid dissolution (if necessary):
-
If the peptide is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Alternatively, or in addition, gently warm the solution to 37°C for a short period.
-
If solubility issues persist in water, refer to the troubleshooting guide and consider using an alternative solvent strategy based on the peptide's charge.[3]
-
-
Aliquot and store:
-
Once fully dissolved, centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
-
Prepare the working solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final desired working concentration (e.g., 1 µM, 100 nM) in your external recording solution for the patch-clamp experiment. It is crucial to add the stock solution to the recording solution slowly while mixing to prevent precipitation.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for electrophysiological analysis of this compound.
References
troubleshooting lack of Phrixotoxin 3 effect in oocyte expression systems
Welcome to the technical support center for Phrixotoxin 3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in oocyte expression systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise when studying the effects of this compound on voltage-gated sodium channels (Nav) expressed in Xenopus oocytes.
Q1: I am not observing any effect of this compound on my expressed sodium channels. What are the possible reasons?
A1: A lack of effect from this compound can stem from several factors, ranging from the experimental setup to the reagents themselves. Here is a systematic troubleshooting guide to help you identify the issue:
-
Channel Subtype and Toxin Specificity:
-
Verification of Expressed Channel: Confirm that the expressed sodium channel α-subunit is a subtype known to be sensitive to this compound. This compound exhibits varying affinities for different Nav channel subtypes.[1][2] It is highly potent on Nav1.2, with progressively lower potency on Nav1.3, Nav1.4, Nav1.1, and Nav1.5.[1][2]
-
Co-expression of β-subunits: The presence and type of auxiliary β-subunits can significantly influence the pharmacology of the α-subunit.[3][4] Some studies suggest that certain β-subunits (β2 and β4) can decrease the affinity of peptide toxins for the channel.[4] Ensure you are co-expressing the appropriate β-subunits or confirm that their absence does not render the channel insensitive to the toxin.
-
-
Oocyte Health and Channel Expression:
-
Oocyte Quality: The health of the oocytes is paramount for robust channel expression. Use healthy, stage V-VI oocytes and ensure they are properly maintained in a suitable incubation medium at 16-18°C.[5]
-
Low Channel Expression: A low level of channel expression can result in small currents that are difficult to distinguish from background noise, making it challenging to observe the toxin's effect. Verify channel expression by comparing currents from cRNA-injected oocytes to those from uninjected or water-injected controls.
-
-
Toxin Preparation and Application:
-
Toxin Integrity and Storage: this compound is a peptide and should be stored at -20°C in a desiccated form. Long-term storage in solution is not recommended. Ensure the toxin has not undergone multiple freeze-thaw cycles.
-
Solubility: this compound is soluble in water. However, if you encounter solubility issues with similar peptides, dissolving them in a small amount of DMSO before diluting with the recording solution can be effective.[1]
-
Adsorption to Surfaces: Peptides can adsorb to plastic and glass surfaces of perfusion systems, leading to a lower effective concentration at the oocyte.[6][7] Including a carrier protein like 0.1% bovine serum albumin (BSA) in the recording solution can help prevent this.
-
Proteolytic Degradation: Xenopus oocytes can have endogenous proteases on their surface that may degrade the peptide toxin.[8][9] Applying the toxin in the presence of a broad-spectrum protease inhibitor cocktail may mitigate this issue.
-
-
Electrophysiology Setup and Protocol:
-
Voltage Protocol: this compound is a gating-modifier toxin, and its binding can be voltage-dependent.[1][10] Ensure your voltage protocol is appropriate to elicit channel activation and that you are measuring the current at a voltage where a significant inward sodium current is expected.
-
Inadequate Voltage Clamp: Large expressed currents can lead to a poor voltage clamp, which can mask the effect of the toxin. If currents are very large, consider reducing the amount of cRNA injected.[11]
-
Q2: The effect of this compound is smaller than expected based on the reported IC50 values. What could be the cause?
A2: A reduced effect of the toxin can be due to several of the factors mentioned in Q1, particularly those related to toxin concentration and channel properties.
-
Inaccurate Toxin Concentration: This could be due to degradation, adsorption to tubing, or errors in dilution. Prepare fresh toxin solutions and consider using a carrier protein like BSA.
-
Suboptimal β-subunit Co-expression: The specific β-subunit isoform co-expressed with the Nav channel α-subunit can alter toxin affinity.[3][4] Verify that the β-subunit you are using is appropriate for the channel and toxin being studied.
-
Post-Translational Modifications: The post-translational modification state of the expressed channel in the oocyte may differ from that in its native environment, potentially altering toxin binding.[12][13]
Q3: How should I prepare and store my this compound stock solution?
A3: For optimal performance and longevity of this compound:
-
Storage: Store the lyophilized peptide at -20°C.
-
Reconstitution: Reconstitute the peptide in high-purity water to a concentration of 1 mg/ml. For very hydrophobic peptides, a small amount of DMSO can be used initially to aid dissolution.[1]
-
Aliquoting: After reconstitution, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in your recording buffer. It is recommended to use the working solution on the same day it is prepared.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound on various voltage-gated sodium channel subtypes.
| Nav Channel Subtype | IC50 (nM) | Reference(s) |
| Nav1.1 | 288 | [1] |
| Nav1.2 | 0.6 | [1][2] |
| Nav1.3 | 42 | [1] |
| Nav1.4 | 72 (some sources state 288 nM) | [1][2] |
| Nav1.5 | 610 (some sources state 72 nM) | [1][2] |
Note: Discrepancies in reported IC50 values may arise from different experimental conditions, such as the co-expression of different β-subunits.
Experimental Protocols
Protocol 1: Preparation of Xenopus laevis Oocytes
-
Anesthetize a female Xenopus laevis by immersion in a 0.15% tricaine solution.
-
Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution.
-
Manually separate the oocytes into smaller clusters.
-
To defolliculate, incubate the oocyte clusters in a solution of collagenase type I (2 mg/ml) in OR-2 solution for 60-90 minutes with gentle agitation.
-
Wash the oocytes thoroughly with OR-2 solution to remove the collagenase and follicular remnants.
-
Manually select healthy stage V-VI oocytes, characterized by their large size and distinct animal and vegetal poles.
-
Store the selected oocytes in ND96 solution supplemented with 2.5 mM sodium pyruvate, 100 U/ml penicillin, and 100 µg/ml streptomycin at 16-18°C.
Protocol 2: cRNA Injection of Nav Channels
-
Prepare cRNA for the desired Nav channel α-subunit and any accompanying β-subunits using an in vitro transcription kit.
-
Pull injection needles from borosilicate glass capillaries.
-
Backfill the needle with mineral oil and then load the cRNA solution.
-
Place the oocytes in an injection chamber.
-
Inject each oocyte with 50 nl of the cRNA solution (containing the α and β subunits, typically in a 1:1 molar ratio). The final amount of injected cRNA may need to be optimized to achieve adequate current expression without compromising the voltage clamp.
-
Incubate the injected oocytes at 16-18°C for 2-7 days to allow for channel expression.
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Recording
-
Prepare the recording electrodes by pulling borosilicate glass capillaries to a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.
-
Place an oocyte in the recording chamber and perfuse with the recording solution (e.g., ND96).
-
Impale the oocyte with the two electrodes (one for voltage recording and one for current injection).
-
Clamp the oocyte at a holding potential of -80 mV to -100 mV.
-
Record baseline sodium currents using a suitable voltage protocol (e.g., depolarizing steps from the holding potential to various test potentials).
-
Perfuse the chamber with the recording solution containing the desired concentration of this compound. To minimize adsorption, it is advisable to include 0.1% BSA in the toxin-containing solution.
-
Allow the toxin to equilibrate for several minutes until a steady-state effect is observed.
-
Record the sodium currents again using the same voltage protocol to determine the effect of the toxin on current amplitude and gating kinetics.
-
To assess the reversibility of the toxin's effect, wash the oocyte with the control recording solution.
Visualizations
Caption: Experimental workflow for assessing this compound effects.
Caption: this compound mechanism of action on Nav channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Structural and functional insights into the inhibition of human voltage-gated sodium channels by μ-conotoxin KIIIA disulfide isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α- And β-subunit composition of voltage-gated sodium channels investigated with μ-conotoxins and the recently discovered μO§-conotoxin GVIIJ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Proteases released from Xenopus laevis eggs at activation and their role in envelope conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of proteolytic activities in embryos of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phrixotoxin - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. A Chemical Approach to Assess the Impact of Post-translational Modification on MHC Peptide Binding and Effector Cell Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of post-translational modifications of proteins on the inflammatory process - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Phrixotoxin 3 stability in aqueous solutions for long experiments
Welcome to the Technical Support Center for Phrixotoxin 3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of this compound in aqueous solutions for long-duration experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and diluting this compound?
A1: this compound is soluble in water and saline buffers.[1] For initial reconstitution, we recommend using high-purity, sterile water to create a concentrated stock solution. Subsequent dilutions for your experiments should be made in your aqueous experimental buffer.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term stability, lyophilized this compound should be stored at -20°C or colder. Once reconstituted, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. For working solutions intended for use within a few days, storage at 4°C is acceptable, but stability should be monitored.
Q3: How stable is this compound in aqueous solution during long experiments at room temperature or 37°C?
Q4: What are the primary degradation pathways for this compound in aqueous solutions?
A4: Like other peptides, this compound can be susceptible to chemical degradation pathways such as hydrolysis, deamidation (especially at asparagine residues), and oxidation (of methionine or cysteine residues).[5] Physical instability, primarily through aggregation, can also occur, influenced by factors like pH, temperature, and ionic strength.[5][6][7] The rigid ICK structure of this compound provides significant protection against many of these degradation routes.
Q5: Can I do anything to enhance the stability of this compound in my experimental buffer?
A5: Yes, several strategies can be employed to enhance peptide stability. Optimizing the pH of your buffer is a critical first step; many peptides exhibit maximal stability at a slightly acidic pH (around 3-5).[5][8] The addition of certain excipients, such as sugars (e.g., trehalose) or amino acids (e.g., arginine and glutamate), can also help prevent aggregation and improve stability.[9] If oxidation is a concern, minimizing exposure to air and using buffers prepared with degassed water can be beneficial.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity over time | - Degradation of the peptide: Even with high intrinsic stability, some degradation can occur over extended periods at non-ideal pH or elevated temperatures.- Adsorption to surfaces: Peptides can adsorb to plastic or glass surfaces of labware, reducing the effective concentration in solution. | - Confirm peptide integrity: Run a stability check using HPLC (see protocol below).- Optimize buffer pH: Test a range of pH values (e.g., 5.0-7.4) to find the optimal condition for your experiment.- Replenish the solution: For very long experiments, periodically replace the experimental solution with freshly diluted this compound.- Use low-adsorption labware: Utilize polypropylene or siliconized tubes and pipette tips.- Include a carrier protein: Adding a small amount of a carrier protein like bovine serum albumin (BSA) at 0.1% can help prevent surface adsorption. |
| Precipitation or cloudiness in the solution | - Aggregation: The peptide may be aggregating due to suboptimal buffer conditions (pH, ionic strength) or high concentration.- Exceeded solubility limit: The concentration of this compound may be too high for the specific buffer conditions. | - Adjust buffer conditions: Modify the pH or ionic strength of your buffer.[6][7]- Add stabilizing excipients: Consider adding cryoprotectants like glycerol (5-20%) or solubilizing agents like a mild non-ionic detergent (e.g., Tween-20 at 0.01%).- Sonication: Briefly sonicate the solution to help break up aggregates.- Work at a lower concentration: If possible, perform the experiment at a lower concentration of this compound. |
| Inconsistent experimental results | - Repeated freeze-thaw cycles: This can lead to peptide degradation and aggregation.- Inaccurate pipetting of viscous stock solutions: High concentration stock solutions can be viscous, leading to errors in dilution. | - Aliquot stock solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.- Proper pipetting technique: Ensure your pipette is calibrated and use reverse pipetting for viscous solutions. Allow the stock solution to fully equilibrate to room temperature before use. |
Quantitative Stability Data
While specific stability data for this compound is not extensively published, the following table presents illustrative stability data for a representative disulfide-rich peptide, α-Conotoxin TxID, which also exhibits high stability. This data is intended to provide a general understanding of how environmental factors can influence peptide stability over time.
| Condition | Temperature (°C) | Half-life (t1/2) | Notes |
| pH 2.0 Buffer | 60 | ~10 hours | Degradation is significantly faster at very low pH. |
| pH 3.0 Buffer | 60 | ~140 hours | The peptide shows maximum stability at a slightly acidic pH. |
| pH 7.4 Buffer | 60 | ~2 hours | Degradation is accelerated at neutral and alkaline pH. |
| pH 3.0 Buffer | 50 | ~350 hours | Lowering the temperature significantly increases stability. |
| pH 3.0 Buffer | 80 | ~30 hours | Higher temperatures accelerate the degradation rate. |
Data adapted from a stability study on α-Conotoxin TxID and is for illustrative purposes only.[8]
Experimental Protocols
Protocol: Assessing this compound Stability using RP-HPLC
This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer over time.
1. Materials:
-
This compound (lyophilized powder)
-
High-purity water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Experimental buffer of interest (e.g., PBS, pH 7.4)
-
RP-HPLC system with a C18 column and UV detector
-
Temperature-controlled incubator or water bath
-
Low-retention microcentrifuge tubes
2. Procedure:
-
Preparation of Stock Solution:
-
Reconstitute lyophilized this compound in HPLC-grade water to a final concentration of 1 mg/mL.
-
Vortex gently to ensure complete dissolution.
-
Store this stock solution in single-use aliquots at -80°C.
-
-
Sample Incubation:
-
Dilute the this compound stock solution into your experimental buffer to the final desired concentration (e.g., 10 µM).
-
Prepare several identical samples in low-retention microcentrifuge tubes.
-
Immediately take a "time zero" (T=0) sample by transferring an aliquot to a new tube and freezing it at -80°C or immediately proceeding to HPLC analysis.
-
Incubate the remaining samples at the desired experimental temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one sample tube from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Set up the RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Set the detector wavelength to 214 nm or 280 nm.
-
Inject a standard sample of freshly prepared this compound to determine its retention time.
-
Run each of your incubated samples using a suitable gradient (e.g., 5-65% Mobile Phase B over 30 minutes).
-
Record the chromatograms for each time point.
-
3. Data Analysis:
-
Identify the peak corresponding to intact this compound based on the retention time from the T=0 sample and the standard.
-
Integrate the area of the intact this compound peak for each time point.
-
Calculate the percentage of remaining intact peptide at each time point relative to the T=0 sample (Peak Areat / Peak AreaT=0) * 100%.
-
Plot the percentage of remaining peptide against time to visualize the degradation kinetics.
-
(Optional) Analyze any new peaks that appear in the chromatogram using mass spectrometry (LC-MS) to identify degradation products.
Visualizations
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. mdpi.com [mdpi.com]
- 3. Spider-Venom Peptides: Structure, Bioactivity, Strategy, and Research Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Degradation kinetics of α‐conotoxin TxID - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
identifying and mitigating off-target effects of Phrixotoxin 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phrixotoxin 3 (PaurTx3).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments involving this compound.
1. My experimental results are inconsistent. What could be the cause?
Inconsistent results with this compound can stem from several factors:
-
Peptide Stability and Solubility: this compound is a peptide and may be susceptible to degradation or aggregation. Ensure proper storage of the lyophilized powder and reconstituted solutions at -20°C or -80°C.[1] For solubility, it is generally soluble in water or saline buffer.[2] If you encounter solubility issues, you can try gentle warming to 37°C or brief sonication. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Off-Target Effects: this compound, while a potent blocker of certain NaV channels, may have effects on other ion channels, leading to unexpected experimental outcomes. Refer to the Off-Target Profile section below for more details.
-
Experimental Conditions: Variations in pH, ionic strength of buffers, and temperature can influence the activity of both the toxin and the target ion channels. Maintain consistent experimental conditions across all assays.
2. I am observing effects at concentrations much lower/higher than the reported IC50. Why?
This could be due to:
-
Differences in Experimental Systems: The reported IC50 values are often determined in specific expression systems (e.g., Xenopus oocytes or HEK293 cells) expressing a particular ion channel subtype.[1][2] The cellular context, including the presence of auxiliary subunits (e.g., β subunits) and post-translational modifications of the channel in your specific cell type, can alter the apparent affinity of the toxin.
-
Voltage Dependence of Block: this compound's block of NaV channels is voltage-dependent.[1][3] The holding potential and depolarization protocols used in your electrophysiology experiments will significantly impact the observed potency.
-
Cumulative Effects or Washout Issues: Ensure complete washout of the toxin between applications, especially if you are observing persistent effects. Some toxins can be "sticky" and may require longer perfusion times to fully reverse their effects.
3. I suspect this compound is affecting channels other than my primary target. How can I confirm this?
To identify potential off-target effects, a systematic approach is recommended:
-
Broad-Spectrum Electrophysiology Screening: Test the effect of this compound on a panel of different ion channels expressed in a heterologous system. This is the most direct way to identify off-target activities.
-
Calcium Imaging Assays: Changes in intracellular calcium can be a downstream indicator of ion channel activity.[4] If this compound affects voltage-gated calcium channels or other channels that influence membrane potential, this can be detected as a change in calcium signals.
-
Radioligand Binding Assays: If specific radiolabeled ligands are available for suspected off-target channels, a competition binding assay can determine if this compound interacts with the binding site of that ligand.
4. How can I minimize or account for off-target effects in my experiments?
Mitigating off-target effects is crucial for data interpretation:
-
Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration of this compound that gives a robust on-target effect to minimize the engagement of lower-affinity off-target sites.
-
Use a Specific Antagonist for the Off-Target: If a known off-target is identified and a specific blocker for that channel is available, co-application of this blocker can help to isolate the on-target effect of this compound.
-
Employ a "Rescue" Experiment: In a functional assay, after observing an effect with this compound, try to reverse the effect with a specific activator of the primary target channel (if available) to confirm the on-target mechanism.
-
Chemical Modification (Advanced): For drug development purposes, chemical modifications of the peptide toxin can be explored to improve its selectivity.[5][6] This often involves identifying key residues for on-target versus off-target binding and performing site-directed mutagenesis.
This compound On-Target and Potential Off-Target Profile
The following table summarizes the known inhibitory concentrations (IC50) of this compound on various voltage-gated sodium (NaV) channels and highlights potential off-target channels based on the activity of other toxins from the same venom.
| Ion Channel Family | Subtype | IC50 (nM) | Reference |
| Voltage-Gated Sodium (NaV) Channels | NaV1.1 | 610 | [1][2] |
| NaV1.2 | 0.6 | [1][2][3] | |
| NaV1.3 | 42 | [1][3] | |
| NaV1.4 | 288 | [1][2] | |
| NaV1.5 | 72 | [1][2][3] | |
| NaV1.6 | Activity reported, binds to three distinct sites | [7] | |
| NaV1.7 | Activity reported | [8] | |
| Voltage-Gated Potassium (KV) Channels | KV4.2 | Potential Target | Phrixotoxin 1 & 2 from the same venom potently block this channel. |
| KV4.3 | Potential Target | Phrixotoxin 1 & 2 from the same venom potently block this channel. | |
| Voltage-Gated Calcium (CaV) Channels | T-type | Potential Target | Other tarantula toxins (ProTx-I & II) have been shown to block T-type calcium channels. |
Note: The potential off-target information is based on the activity of homologous toxins and should be experimentally verified for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to identify and characterize the effects of this compound.
Electrophysiology: Whole-Cell Patch Clamp
This protocol is designed to assess the effect of this compound on voltage-gated ion channels expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.
1. Cell Preparation:
- Culture cells expressing the ion channel of interest on glass coverslips.
- On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.
- Continuously perfuse the chamber with an external solution.
2. Solutions:
- External Solution (example for NaV channels): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH adjusted to 7.4 with NaOH.
- Internal Solution (example for NaV channels): 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES, pH adjusted to 7.2 with CsOH.
3. Recording Procedure:
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
- Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
- Rupture the cell membrane to achieve the whole-cell configuration.
- Apply a voltage protocol to elicit the ionic currents of interest. For NaV channels, a typical protocol involves holding the cell at -100 mV and applying depolarizing steps (e.g., from -80 mV to +60 mV in 10 mV increments).
- After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.
- Record the currents in the presence of the toxin until a steady-state effect is reached.
- To test for reversibility, perfuse the chamber with the control external solution to wash out the toxin.
4. Data Analysis:
- Measure the peak current amplitude in the absence and presence of this compound.
- Calculate the percentage of inhibition for each concentration of the toxin.
- Construct a dose-response curve and fit the data with the Hill equation to determine the IC50 value.
Calcium Imaging
This protocol allows for the functional screening of this compound's effects on intracellular calcium dynamics, which can be an indicator of its activity on various ion channels.
1. Cell Preparation:
- Plate cells (e.g., primary neurons or a cell line expressing the channel of interest) in a multi-well imaging plate.
- Load the cells with a calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
- Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.
2. Imaging Procedure:
- Place the plate on the stage of a fluorescence microscope or a high-content imaging system equipped for live-cell imaging.
- Acquire a baseline fluorescence recording for a few minutes to ensure the signal is stable.
- Apply a stimulus to elicit a calcium response. This could be a depolarizing agent (e.g., high potassium solution) or a specific agonist for a receptor that modulates ion channel activity.
- After observing a consistent response to the stimulus, apply this compound at the desired concentration and record the fluorescence changes.
- Continue imaging to observe the effect of the toxin on both the resting calcium levels and the stimulus-evoked calcium transients.
3. Data Analysis:
- Measure the fluorescence intensity over time for each well or region of interest.
- Quantify parameters such as the baseline fluorescence, peak amplitude of the calcium transient, and the area under the curve.
- Compare these parameters before and after the application of this compound to determine its effect.
Radioligand Binding Assay (Competition Assay)
This protocol is used to determine if this compound can displace a known radiolabeled ligand from its binding site on a specific ion channel or receptor.
1. Membrane Preparation:
- Homogenize cells or tissues expressing the target receptor in a cold buffer.
- Centrifuge the homogenate to pellet the membranes.
- Wash the membrane pellet and resuspend it in an appropriate binding buffer.
- Determine the protein concentration of the membrane preparation.
2. Assay Procedure:
- In a multi-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of unlabeled this compound.
- For determining non-specific binding, use a high concentration of a known unlabeled ligand for the target receptor.
- Incubate the plate to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor and ligands.
- Separate the bound from the free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.
- Wash the filters with cold wash buffer to remove any unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.
- Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the this compound concentration.
- Fit the data to a one-site competition model to determine the IC50 value of this compound.
Visualizations
Signaling and Experimental Workflows
Caption: this compound primary and potential off-target signaling pathways.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logical flow for troubleshooting experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 4. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. Computational approaches for designing potent and selective analogs of peptide toxins as novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phrixotoxin-3 binds to three distinct antagonistic sites on human Nav1.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
how to account for Phrixotoxin 3 batch variability in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals account for batch variability of Phrixotoxin 3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus. It is a potent and selective blocker of voltage-gated sodium channels (NaV).[1] Its primary mechanism of action is as a "gating modifier," meaning it binds to the channel and alters its activation and inactivation properties, typically causing a depolarizing shift in the voltage-dependence of activation and blocking the inward sodium current.[1]
Q2: Which NaV channel subtypes is this compound most potent against?
This compound exhibits selectivity for different NaV channel subtypes. It is particularly potent against NaV1.2, with reported IC50 values in the sub-nanomolar range (around 0.6 nM).[1][2] Its potency against other subtypes is generally lower, with IC50 values as follows: NaV1.3 (~42 nM), NaV1.5 (~72 nM), NaV1.4 (~288 nM), and NaV1.1 (~610 nM).[1][2]
Q3: What are the common causes of batch-to-batch variability with this compound?
Batch variability in this compound, as with many synthetic or purified peptides, can arise from several factors:
-
Purity: The percentage of the correct peptide sequence versus impurities such as truncated or modified sequences.[3]
-
Peptide Content: The actual amount of peptide in the lyophilized powder, which can vary due to residual salts or water.
-
Oxidation: this compound contains cysteine and tryptophan residues, which are susceptible to oxidation, potentially leading to a loss of activity.[3][4][5][6]
-
Incorrect Disulfide Bridging: The proper formation of disulfide bonds is critical for the toxin's three-dimensional structure and function.
-
Handling and Storage: Improper storage conditions, such as exposure to moisture or repeated freeze-thaw cycles, can lead to degradation.[5][7]
Q4: How should I properly store and handle this compound to maintain its activity?
To ensure the stability and activity of this compound:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term storage.[5][7] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or a buffer with low protein binding). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][7][8] Store aliquots at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock aliquots for each experiment.
Q5: My experimental results with a new batch of this compound are different from the previous batch. What should I do?
This is a common issue and highlights the importance of validating each new batch. You should perform a functional validation assay to determine the potency (IC50) of the new batch and compare it to your previous, well-characterized batch. Based on this comparison, you can calculate a correction factor to normalize the concentration of the new batch for your experiments.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Inconsistent or no effect of this compound | 1. Degraded Toxin: Improper storage or handling may have led to loss of activity. 2. Incorrect Concentration: Errors in calculating the concentration of the stock or working solutions. 3. Experimental System Issue: The target ion channels may not be expressing correctly, or there may be issues with the recording setup. | 1. Use a fresh aliquot of a properly stored stock solution. If the problem persists, perform a functional validation of the batch. 2. Double-check all calculations for dilutions. Consider having the peptide content of the lyophilized powder quantified. 3. Verify the expression and function of your target NaV channels using a known standard blocker (e.g., tetrodotoxin for TTX-sensitive channels). Troubleshoot your experimental rig (e.g., check for seal integrity in patch-clamp experiments).[9][10][11] |
| Shift in Potency (IC50) Between Batches | 1. Inherent Batch Variability: Differences in purity, peptide content, or folding between manufacturing lots. | 1. This is expected. Implement the "Protocol for Functional Validation and Normalization of New this compound Batches" described below to quantify the difference and apply a correction factor. |
| Precipitation of Toxin in Solution | 1. Low Solubility: The toxin may have limited solubility in the chosen solvent or buffer. 2. Aggregation: Peptides can aggregate at high concentrations or under certain buffer conditions.[4][12] | 1. Refer to the manufacturer's instructions for recommended solvents. Gentle warming or brief sonication may help.[7] 2. Prepare stock solutions at a reasonably high concentration and then dilute to the final working concentration in your experimental buffer. Avoid prolonged storage of dilute solutions. |
Experimental Protocols
Protocol for Functional Validation and Normalization of New this compound Batches
This protocol describes how to determine the IC50 of a new batch of this compound and calculate a correction factor to normalize its potency relative to a reference batch. Whole-cell patch-clamp electrophysiology is the recommended method.
1. Experimental Preparation:
-
Cell Line: Use a stable cell line expressing the NaV channel subtype of interest. Given this compound's high potency for NaV1.2, a cell line expressing human or rodent NaV1.2 is recommended for sensitive and reproducible results.[13]
-
Solutions: Prepare standard internal and external solutions for whole-cell voltage-clamp recordings of sodium currents.[11][14]
-
Reference Batch: Use an aliquot of a previously characterized and validated batch of this compound as your reference standard.
2. Electrophysiological Recordings:
-
Establish a stable whole-cell patch-clamp configuration.[15][16]
-
Hold the cell at a negative potential (e.g., -100 mV) to ensure the channels are in a closed, resting state.
-
Elicit sodium currents using a depolarizing voltage step (e.g., to 0 mV).
-
Apply a range of concentrations of both the reference and the new batch of this compound to different cells. A typical concentration range for NaV1.2 would be from 0.01 nM to 100 nM.
-
Allow sufficient time for the toxin effect to reach steady-state at each concentration.
3. Data Analysis:
-
For each concentration, measure the peak inward sodium current.
-
Normalize the peak current at each concentration to the control current before toxin application.
-
Plot the normalized current as a function of the logarithm of the toxin concentration.
-
Fit the data to a four-parameter logistic equation (Hill equation) to determine the IC50 for both the reference and the new batch.
4. Statistical Comparison of Batches:
-
To determine if the IC50 values of the two batches are statistically different, perform a statistical comparison of the two dose-response curves.[17] Specialized software packages can perform this analysis.[18]
5. Calculation and Application of a Correction Factor:
-
If a statistically significant difference in potency is observed, calculate a Potency Correction Factor (PCF) .
PCF = (IC50 of New Batch) / (IC50 of Reference Batch)
-
To use the new batch in your experiments, adjust the concentration you use by this factor to achieve the desired effective concentration.
Corrected Concentration to Use = (Desired Effective Concentration) * PCF
For example, if the new batch is twice as potent (IC50 is half) as the reference batch, the PCF would be 0.5. To achieve an effective concentration of 1 nM, you would use a concentration of 0.5 nM from the new batch.
Data Presentation
Table 1: Example Functional Validation Data for Two Batches of this compound
| Batch ID | IC50 (nM) on NaV1.2 | 95% Confidence Interval (nM) | Hill Slope |
| Reference Batch (001) | 1.2 | 0.9 - 1.5 | -1.1 |
| New Batch (002) | 0.8 | 0.6 - 1.0 | -1.2 |
In this example, the Potency Correction Factor (PCF) for Batch 002 would be 0.8 / 1.2 = 0.67.
Visualizations
Caption: Workflow for functional validation and normalization of this compound batches.
Caption: Troubleshooting logic for addressing this compound batch variability.
Caption: this compound mechanism of action on voltage-gated sodium channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. veeprho.com [veeprho.com]
- 4. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. scientifica.cn [scientifica.cn]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational Design of High-Affinity Blockers for Sodium Channel NaV1.2 from μ-Conotoxin KIIIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. α- And β-subunit composition of voltage-gated sodium channels investigated with μ-conotoxins and the recently discovered μO§-conotoxin GVIIJ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. statistics - What's the proper way to determine whether dose response curves +/- another variable (besides dose) are statistically different? - Biology Stack Exchange [biology.stackexchange.com]
Technical Support Center: Minimizing Phrixotoxin 3 Adsorption to Labware
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phrixotoxin 3 (PaurTx3). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the loss of this potent voltage-gated sodium channel blocker due to adsorption to laboratory surfaces.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is adsorption a concern?
This compound is a peptide toxin derived from the venom of the tarantula Phrixotrichus auratus. It is a potent and selective blocker of voltage-gated sodium channels, particularly the NaV1.2 subtype, with an IC50 in the low nanomolar range[1][2]. Due to its peptidic and cationic nature, this compound has a tendency to adsorb to negatively charged or hydrophobic surfaces of common laboratory plastics and glassware. This non-specific binding can lead to a significant reduction in the effective concentration of the toxin in your experiments, resulting in inaccurate and unreliable data.
Q2: What types of labware are most prone to this compound adsorption?
Standard polystyrene and polypropylene tubes, as well as borosilicate glass, can all exhibit significant adsorption of cationic peptides like this compound[3][4]. The degree of adsorption can be influenced by the material's surface properties, the concentration of the peptide, and the composition of the buffer[3][5].
Q3: Are there any immediate best practices I can implement to reduce adsorption?
Yes. Always handle peptides with gloves to avoid contamination[6]. Store lyophilized this compound at -20°C or lower, protected from light and moisture[7][8]. When preparing solutions, allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent condensation[9]. For short-term storage of solutions, use low-binding microcentrifuge tubes and store at 4°C. For long-term storage, aliquot solutions into low-binding tubes and store at -20°C or -80°C, avoiding repeated freeze-thaw cycles[9].
Troubleshooting Guide: Loss of this compound Activity
If you are observing lower than expected activity or inconsistent results in your experiments with this compound, significant loss due to adsorption may be the culprit. This guide provides a systematic approach to troubleshooting and mitigating this issue.
Step 1: Evaluate Your Labware
The first step is to assess the materials that come into contact with your this compound solutions.
Issue: Using standard polypropylene, polystyrene, or glass tubes and plates.
Solution: Switch to commercially available low-protein-binding labware. These products are manufactured with modified surfaces to reduce non-specific binding of peptides and proteins.
Step 2: Modify Your Experimental Buffer
The composition of your buffer can significantly impact peptide adsorption.
Issue: Using a simple buffer (e.g., PBS or saline) without any blocking agents.
Solution: Incorporate additives into your buffer to compete with this compound for binding sites on the labware surface.
-
Detergents: Low concentrations of non-ionic detergents can be effective.
-
Carrier Proteins: Bovine Serum Albumin (BSA) can be used to coat the labware surface.
-
BSA in solution: Include 0.1% to 1% BSA in your experimental buffer. Note that this is not suitable for all applications, such as mass spectrometry.
-
Step 3: Pre-treat Your Labware
If specialized low-binding labware is not available or if you are still experiencing significant loss, pre-treating your standard labware can be an effective strategy.
Issue: Using untreated glass or plastic surfaces.
Solution: Implement a coating or passivation protocol to block non-specific binding sites.
-
BSA Coating: Incubate labware with a 1-5% BSA solution to create a protein layer that prevents peptide adsorption[13].
-
Silanization (for glassware): Chemically modify the glass surface to make it more hydrophobic and reduce interactions with the peptide[14][15].
Experimental Protocols
Protocol 1: BSA Coating of Labware
This protocol describes how to coat plastic or glass labware with Bovine Serum Albumin (BSA) to minimize peptide adsorption.
Materials:
-
Bovine Serum Albumin (BSA), Fraction V, fatty acid-free
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Labware to be coated (e.g., microcentrifuge tubes, pipette tips, plates)
Procedure:
-
Prepare a 1% (w/v) BSA solution in PBS. For a 100 mL solution, dissolve 1 g of BSA in 100 mL of PBS.
-
Filter the BSA solution through a 0.22 µm sterile filter to remove any aggregates.
-
Completely fill or cover the surface of the labware with the 1% BSA solution.
-
Incubate at room temperature for at least 2 hours, or overnight at 4°C.
-
Aspirate the BSA solution.
-
Rinse the labware thoroughly three times with sterile, deionized water.
-
Allow the labware to air dry completely in a sterile environment before use.
Protocol 2: Silanization of Glassware
This protocol provides a method for silanizing glassware to create a hydrophobic surface, which can reduce the adsorption of certain peptides. Caution: This procedure involves hazardous chemicals and should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Dichlorodimethylsilane (DDS)
-
Heptane
-
Toluene (dry)
-
Methanol (dry)
-
Acetone
-
Glassware to be silanized
Procedure:
-
Thoroughly clean the glassware with detergent, rinse with tap water, followed by a final rinse with deionized water. Dry the glassware completely in an oven.
-
Prepare a 5% (v/v) solution of dichlorodimethylsilane in heptane in the fume hood.
-
Fill the glassware to approximately one-third of its volume with the silanizing solution.
-
Agitate the glassware for 15 minutes, ensuring the entire inner surface is wetted.
-
Pour out the silanizing solution into an appropriate waste container.
-
Rinse the glassware three times with dry toluene.
-
Fill the glassware to one-third of its volume with dry methanol and agitate for 15 minutes.
-
Discard the methanol and rinse thoroughly with fresh methanol, followed by a final rinse with acetone.
-
Allow the glassware to air dry completely in the fume hood.
Quantitative Data Summary
Table 1: Peptide Recovery from Different Labware Types
| Labware Material | Peptide | Peptide Concentration | % Recovery (after 1 hour) | Reference |
| Borosilicate Glass | Mastoparan X | 2 µM | ~15% | [3] |
| Polypropylene | Mastoparan X | 2 µM | ~20% | [3] |
| Low-Protein-Binding | Mastoparan X | 2 µM | >90% | [3] |
| Borosilicate Glass | Melittin | 2 µM | ~10% | [3] |
| Polypropylene | Melittin | 2 µM | ~15% | [3] |
| Low-Protein-Binding | Melittin | 2 µM | >90% | [3] |
| Borosilicate Glass | Ghrelin | Tracer | ~20% | [4] |
| Polypropylene | Ghrelin | Tracer | ~63% | [4] |
| Polystyrene | GLP-1 | Tracer | ~4% | [4] |
| Borosilicate Glass | GLP-1 | Tracer | ~40% | [4] |
Table 2: Effect of Surface Treatments and Additives on Peptide Recovery
| Treatment/Additive | Labware | Peptide | % Recovery Improvement | Reference |
| Siliconization | Glass | Multiple | Decreased recovery for some peptides | [4] |
| 1% BSA | Glass/Plastic | Multiple | >89% recovery for all peptides tested | [4] |
| 0.1% Triton X-100 | Not specified | Not specified | Significant reduction in non-specific binding | [10] |
| 0.05% Tween 20 | Plastic | General Proteins | Effective for decreasing adsorption | General Knowledge |
Disclaimer: The data in these tables are for illustrative purposes and are based on studies of various cationic peptides. The actual recovery of this compound may vary.
Visualizations
This compound Mode of Action on Voltage-Gated Sodium Channels
The following diagram illustrates the general mechanism of action of this compound on a voltage-gated sodium channel (NaV). This compound acts as a gating modifier, binding to the channel and altering its voltage-dependent activation and inactivation, ultimately leading to a block of the sodium current.
Caption: this compound alters NaV channel gating, inhibiting action potentials.
Experimental Workflow for Minimizing this compound Adsorption
This workflow provides a logical sequence of steps to troubleshoot and mitigate the loss of this compound in your experiments.
Caption: A step-by-step guide to reducing this compound adsorption.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. peptide.com [peptide.com]
- 8. jpt.com [jpt.com]
- 9. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 10. Why do you recommend using Triton X for the purification of 6xHis-tagged protein? [qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 13. US5232828A - Coating agents for cell recovery - Google Patents [patents.google.com]
- 14. peptideweb.com [peptideweb.com]
- 15. scribd.com [scribd.com]
improving the selectivity of Phrixotoxin 3 for specific ion channels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on improving the selectivity of Phrixotoxin 3 for specific voltage-gated sodium (Nav) channels.
Frequently Asked Questions (FAQs)
Q1: What is the native selectivity profile of this compound?
A1: this compound, a peptide toxin from the tarantula Phrixotrichus auratus, is a potent blocker of several voltage-gated sodium channels.[1] It exhibits the highest affinity for Nav1.2, making it a valuable pharmacological tool for studying this channel subtype.[2] However, it also shows activity against other Nav channels, which can lead to off-target effects in experiments.
Q2: Why would I want to improve the selectivity of this compound?
A2: Enhancing the selectivity of this compound for a specific Nav channel subtype is crucial for developing more precise research tools and potential therapeutics.[3] Increased selectivity reduces the likelihood of off-target effects, leading to more accurate experimental results and safer therapeutic candidates. For example, selectively targeting Nav1.7 is a key strategy for developing novel pain therapeutics.[3][4]
Q3: What are the key regions of this compound to target for mutagenesis to alter selectivity?
A3: While specific structure-activity relationship studies on this compound are limited, research on similar spider toxins suggests that residues in the flexible loops between the cysteine knot core are critical for determining selectivity.[5] Computational modeling and alanine scanning mutagenesis are effective strategies for identifying key residues involved in the interaction with specific Nav channel subtypes.[4] The interaction is often with the S3-S4 linker of the voltage-sensing domain of the Nav channel.[6]
Q4: What are the primary methods for assessing changes in selectivity?
A4: The gold standard for assessing ion channel modulation is patch-clamp electrophysiology.[7] This technique allows for precise measurement of the toxin's effect on the activity of specific Nav channel subtypes expressed in cell lines (e.g., HEK293 or CHO cells). High-throughput automated patch-clamp systems can accelerate the screening of multiple this compound variants against a panel of Nav channels.[1][8]
Troubleshooting Guides
Problem 1: Low expression or poor folding of this compound mutants.
-
Q: My this compound mutant is expressing at very low levels in my recombinant system. What can I do?
-
A:
-
Optimize Codons: Ensure the DNA sequence of your mutant is optimized for the expression host (e.g., E. coli, yeast, or insect cells).
-
Change Expression Strain: For E. coli expression, if you suspect toxicity of the mutant peptide, consider using strains like C41(DE3) or C43(DE3) which are designed to handle toxic proteins.[9]
-
Lower Induction Temperature: Reducing the induction temperature (e.g., from 37°C to 18-25°C) can slow down protein expression, which often improves folding and solubility.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your mutant peptide.
-
-
-
Q: My purified mutant peptide is aggregated or appears misfolded. How can I improve this?
-
A:
-
Refolding Strategy: Develop a robust in vitro refolding protocol. This typically involves solubilizing the denatured peptide and then gradually removing the denaturant to allow for proper disulfide bond formation. The inhibitor cystine knot (ICK) motif of this compound is crucial for its stability and activity.[5]
-
Optimize Buffer Conditions: Screen different buffer conditions (pH, ionic strength, additives like arginine or glycerol) during refolding and storage to improve solubility and prevent aggregation.
-
Backbone Cyclization: For enhanced stability, consider engineering the peptide for head-to-tail cyclization. This has been shown to improve the stability of other peptide toxins.[10][11]
-
-
Problem 2: Altered potency and selectivity of this compound mutants.
-
Q: My mutation improved selectivity for my target Nav channel, but the overall potency is significantly reduced. What is the next step?
-
A:
-
Iterative Mutagenesis: The initial mutation may have disrupted a key binding interaction. You can perform saturation mutagenesis at the same site to explore if other amino acid substitutions can restore potency while maintaining selectivity.
-
Combinatorial Mutations: Combine the selectivity-enhancing mutation with other mutations at nearby positions that are predicted to increase binding affinity. Computational modeling can help guide the selection of these additional mutations.[12]
-
Directed Evolution: Employ directed evolution strategies, such as phage display or yeast surface display, to screen large libraries of this compound variants for mutants with both high potency and selectivity.[3]
-
-
-
Q: My mutant shows unexpected off-target activity on a different ion channel. How do I address this?
-
A:
-
Broader Selectivity Profiling: It is crucial to profile your lead mutants against a wide panel of ion channels, not just the Nav channel family, to identify any unforeseen off-target effects.
-
Structure-Based Design: Use computational docking models of your mutant with both the target and off-target channels to understand the structural basis for the new interaction.[13] This information can guide further mutagenesis to remove the undesirable interaction while preserving the desired one.
-
-
Data Presentation
Table 1: Selectivity Profile of Wild-Type this compound
| Nav Channel Subtype | IC50 (nM) | Reference |
| Nav1.1 | 610 | [2] |
| Nav1.2 | 0.6 | [2] |
| Nav1.3 | 42 | [2] |
| Nav1.4 | 288 | [2] |
| Nav1.5 | 72 | [2] |
Experimental Protocols
Detailed Methodology: Site-Directed Mutagenesis of this compound
This protocol outlines a typical workflow for creating this compound mutants using PCR-based site-directed mutagenesis.
-
Primer Design:
-
Design complementary forward and reverse primers (25-45 bp) containing the desired mutation.
-
The mutation should be in the center of the primers with ~10-15 bp of correct sequence on both sides.
-
Aim for a melting temperature (Tm) of ≥78°C.
-
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra or Q5).
-
Use a plasmid vector containing the wild-type this compound coding sequence as the template.
-
A typical PCR cycle is:
-
Initial Denaturation: 95°C for 30 seconds.
-
18 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 1 minute.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final Extension: 68°C for 5 minutes.
-
-
-
Template Digestion:
-
Digest the parental, methylated DNA template by adding the DpnI restriction enzyme directly to the PCR product and incubating at 37°C for 1 hour.
-
-
Transformation:
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and grow overnight cultures for plasmid purification.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Detailed Methodology: Electrophysiological Analysis of this compound Mutants
This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the activity of this compound mutants on a specific Nav channel subtype expressed in a heterologous system.
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human Nav channel subtype of interest (e.g., hNav1.7) under standard conditions.
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
-
Patch-Clamp Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a gigaohm seal and obtain a whole-cell recording configuration.
-
Clamp the cell at a holding potential of -120 mV.
-
-
Voltage Protocol and Data Acquisition:
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 mV increments) to elicit Nav channel currents.
-
Record the currents before and after the application of the this compound mutant.
-
To determine the IC50, apply a range of concentrations of the mutant peptide and measure the resulting inhibition of the peak current.
-
-
Data Analysis:
-
Plot the concentration-response data and fit with a Hill equation to determine the IC50 value.
-
Compare the IC50 values of the mutant across different Nav channel subtypes to determine its selectivity profile.
-
Visualizations
Caption: Workflow for engineering this compound with improved selectivity.
Caption: this compound interaction with a Nav channel.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Engineering Highly Potent and Selective Microproteins against Nav1.7 Sodium Channel for Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering of highly potent and selective HNTX-III mutant against hNav1.7 sodium channel for treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Spider Venom: Components, Modes of Action, and Novel Strategies in Transcriptomic and Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Computational Studies of Marine Toxins Targeting Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural modeling of peptide toxin-ion channel interactions using RosettaDock - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for Phrixotoxin 3 preparation for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and in vivo application of Phrixotoxin 3 (also known as PaurTx3 or Beta-theraphotoxin-Ps1a). The information is tailored for researchers in neuroscience, pharmacology, and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound is generally soluble in aqueous solutions. For initial reconstitution, sterile, deionized water or a saline buffer is recommended.[1] Many suppliers provide the peptide in a lyophilized form that can be directly dissolved in these aqueous vehicles.
Q2: My this compound peptide is not dissolving well in water. What should I do?
A2: If you encounter solubility issues with this compound in aqueous buffers, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C to aid dissolution.[2]
-
Sonication: Use an ultrasonic bath for a short period to help break up any aggregates.[2]
-
Co-solvents: For peptides that are particularly difficult to dissolve, a small amount of an organic solvent can be used initially.
-
First, attempt to dissolve the peptide in a minimal volume of acetonitrile or methanol.
-
Alternatively, a small quantity of dimethyl sulfoxide (DMSO) can be used, followed by dilution to the desired concentration with your aqueous buffer.[3]
-
Another option is to try dissolving the peptide in a 10%-30% acetic acid solution if water fails.[3]
-
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure the stability and activity of your this compound stock solutions, it is crucial to store them properly. Once dissolved, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Recommended storage temperatures are:
Q4: Are there any known in vivo studies using this compound that can guide my experimental design?
A4: While this compound is a well-characterized blocker of voltage-gated sodium channels in in vitro and ex vivo preparations, detailed in vivo studies in animal models are not extensively reported in publicly available literature. One product review mentions an in vivo study in mice, but specific details regarding dosage, vehicle, and administration route are not provided. Therefore, researchers should consider conducting preliminary dose-finding studies to determine the optimal concentration and administration route for their specific animal model and research question.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution upon storage | - Improper storage temperature- Repeated freeze-thaw cycles- Solution saturation | - Aliquot the stock solution into single-use vials.- Store at -80°C for long-term stability.- If precipitation occurs upon thawing, try gentle warming (37°C) and sonication to redissolve. |
| Inconsistent or no biological effect in vivo | - Peptide degradation- Incorrect dosage- Suboptimal administration route- Aggregation of the peptide | - Ensure proper storage and handling to prevent degradation.- Perform a dose-response study to determine the effective concentration for your model.- Consider the target tissue and choose an appropriate administration route (e.g., intravenous for systemic effects, intracerebroventricular for central nervous system targets).- Before administration, visually inspect the solution for any precipitates. If present, follow the solubilization troubleshooting steps. |
| Observed toxicity or adverse effects in animal models | - High dosage- Vehicle toxicity | - Reduce the administered dose.- If using a co-solvent like DMSO, ensure the final concentration is well-tolerated by the animal model. Conduct a vehicle-only control experiment. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Bring the lyophilized this compound vial to room temperature.
-
Solvent Addition: Add the desired volume of sterile, pyrogen-free water or saline to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex or pipette the solution up and down to dissolve the peptide. If solubility is an issue, refer to the troubleshooting guide.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store immediately at -80°C.
Signaling Pathways and Experimental Workflows
References
Validation & Comparative
A Comparative Analysis of Phrixotoxin 3 and Other Tarantula Toxins for Ion Channel Research
A comprehensive guide for researchers, scientists, and drug development professionals on the effects and mechanisms of Phrixotoxin 3 in comparison to other notable tarantula-derived toxins. This report details their ion channel targets, provides supporting experimental data, and outlines the methodologies for key experiments.
This guide offers an objective comparison of this compound with other well-characterized tarantula toxins, including Protoxin-II, GsMTx4, and Hainantoxin-IV. By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms, this document aims to serve as a valuable resource for the scientific community engaged in ion channel research and drug discovery.
Overview of Compared Toxins
Tarantula venoms are a rich source of diverse polypeptide toxins that have evolved to potently and selectively target the ion channels of their prey. These toxins are invaluable pharmacological tools for dissecting the physiological roles of specific ion channels and serve as promising leads for the development of novel therapeutics. This guide focuses on the comparative effects of the following toxins:
-
This compound (PaurTx3): Isolated from the venom of the tarantula Phrixotrichus auratus, this toxin is a potent modulator of voltage-gated sodium channels (Na_v_).[1]
-
Protoxin-II (ProTx-II): Derived from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens, ProTx-II is a gating modifier toxin with high selectivity for the human Na_v_1.7 channel, a key target in pain signaling.[2] It also affects certain voltage-gated calcium channels (Ca_v).[3]
-
GsMTx4: This peptide from the venom of the Chilean rose tarantula, Grammostola spatulata, is a well-known inhibitor of mechanosensitive ion channels (MSCs), such as Piezo and TRP channels.[4][5]
-
Hainantoxin-IV (HNTX-IV): Isolated from the venom of the Chinese bird spider Cyriopagopus hainanus, this toxin is a specific blocker of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels.[6]
Quantitative Comparison of Toxin Potency
The inhibitory potency of these toxins is typically quantified by their half-maximal inhibitory concentration (IC_50_), which represents the concentration of toxin required to inhibit 50% of the ion channel's activity. The following tables summarize the reported IC_50_ values for each toxin against various ion channel subtypes.
Table 1: this compound (PaurTx3) Inhibitory Activity on Voltage-Gated Sodium Channels (Na_v_)
| Na_v_ Subtype | IC_50_ (nM) | Reference(s) |
| Na_v_1.1 | 288 - 610 | [3][7] |
| Na_v_1.2 | 0.6 | [3][7] |
| Na_v_1.3 | 42 | [3][7] |
| Na_v_1.4 | 72 - 288 | [3][7] |
| Na_v_1.5 | 72 - 610 | [3][7] |
Data obtained from studies using electrophysiological measurements on cloned voltage-gated sodium channels expressed in Xenopus laevis oocytes.[8]
Table 2: Protoxin-II (ProTx-II) Inhibitory Activity on Voltage-Gated Sodium (Na_v_) and Calcium (Ca_v_) Channels
| Ion Channel Subtype | IC_50_ (nM) | Reference(s) |
| hNa_v_1.7 | 0.3 - 1.0 | [2][9][10] |
| Na_v_1.2 | 41 | [2] |
| Na_v_1.5 | 79 | [2] |
| Na_v_1.6 | 26 | [2] |
| hNa_v_1.7 (fast inactivation) | 240 | [2][10] |
| Ca_v_3.1 | Modulates | [11] |
hNa_v_ denotes human voltage-gated sodium channels.
Table 3: Hainantoxin-IV (HNTX-IV) Inhibitory Activity on Tetrodotoxin-Sensitive (TTX-S) Voltage-Gated Sodium Channels
| Target | IC_50_ (nM) | Reference(s) |
| TTX-S Na_v_ channels (rat DRG neurons) | 34 - 44.6 | [12][13] |
DRG stands for dorsal root ganglion.
Table 4: GsMTx4 Inhibitory Activity on Mechanosensitive Channels (MSCs)
| Ion Channel | Inhibition | Reference(s) |
| Cationic Mechanosensitive Channels | Selective Inhibitor | [14][15] |
| Piezo1 | Reversible inhibition (~80% at µM concentrations) | [16] |
| Piezo2 | Inhibited by D-enantiomer (D-GsMTx4) | [14][17] |
| TRPC1 and TRPC6 | Inhibits | [8] |
GsMTx4's mechanism of action makes traditional IC_50_ determination less straightforward. Its effects are often reported as percentage of inhibition at a given concentration.
Mechanisms of Action and Signaling Pathways
The tarantula toxins discussed in this guide employ distinct mechanisms to modulate ion channel function. These mechanisms, in turn, affect various downstream signaling pathways.
This compound and Protoxin-II: Gating Modifiers of Voltage-Gated Channels
This compound and Protoxin-II act as "gating modifiers." Instead of physically blocking the ion conduction pore, they bind to the voltage-sensing domains (VSDs) of the channels. This interaction alters the conformational changes the channel undergoes in response to changes in membrane potential, typically by shifting the voltage-dependence of activation to more depolarized potentials.[2][3] By inhibiting the opening of Na_v and Ca_v_ channels, these toxins can suppress neuronal excitability and neurotransmitter release.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phrixotoxin-3 - Smartox Biotechnology [mayflowerbio.com]
- 6. Mechanosensitive ion channels and inflammation: key links in cellular signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. smartox-biotech.com [smartox-biotech.com]
- 8. Mechanosensitive Ion Channels and the Peptide Inhibitor GsMTx-4: History, Properties, Mechanisms and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of neuronal tetrodotoxin-sensitive Na+ channels by two spider toxins: hainantoxin-III and hainantoxin-IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. smartox-biotech.com [smartox-biotech.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Phrixotoxin 3 and Ceratotoxins in Modulating Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Phrixotoxin 3 and ceratotoxins, focusing on their performance in modulating voltage-gated sodium channels. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific needs in neuroscience and drug discovery.
Introduction to the Toxins
This compound (PaurTx3) and ceratotoxins (CcoTx1, CcoTx2, and CcoTx3) are peptide toxins isolated from tarantula venoms.[1] this compound is derived from the venom of Phrixotrichus auratus, while ceratotoxins are found in the venom of Ceratogyrus cornuatus.[1] Both classes of toxins are recognized as potent modulators of voltage-gated sodium channels (Nav), acting as gating modifiers.[1] They induce a depolarizing shift in the voltage-dependence of activation and block the inward sodium current.[1]
Quantitative Comparison of Toxin Potency
The following table summarizes the inhibitory concentration (IC50) values of this compound and the three ceratotoxins on various voltage-gated sodium channel subtypes. This data is crucial for understanding the potency and selectivity of each toxin. All experiments were conducted using the two-electrode voltage clamp technique on channels expressed in Xenopus laevis oocytes.[1]
| Toxin | Nav1.1 (IC50 in nM) | Nav1.2 (IC50 in nM) | Nav1.3 (IC50 in nM) | Nav1.4 (IC50 in nM) | Nav1.5 (IC50 in nM) | Nav1.8 (IC50 in nM) |
| This compound (PaurTx3) | 610 ± 63 | 0.6 ± 0.1 | 42 ± 5 | 288 ± 58 | 72 ± 10 | >10,000 |
| Ceratotoxin 1 (CcoTx1) | 148 ± 15 | 39 ± 4 | >10,000 | 126 ± 11 | 1290 ± 150 | >10,000 |
| Ceratotoxin 2 (CcoTx2) | 117 ± 12 | 29 ± 3 | 480 ± 55 | 110 ± 9 | 1150 ± 130 | >10,000 |
| Ceratotoxin 3 (CcoTx3) | >10,000 | >10,000 | >10,000 | >10,000 | 447 ± 32 | >10,000 |
Data sourced from Bosmans et al., 2006.[1]
Key Observations from the Data:
-
This compound is an exceptionally potent modulator of Nav1.2 , with an IC50 value in the sub-nanomolar range, making it one of the most potent spider venom-derived peptide modulators of this channel subtype described.[1] It also shows significant potency for Nav1.3 and Nav1.5.
-
Ceratotoxin 1 and 2 are potent modulators of several central nervous system sodium channel subtypes, particularly Nav1.1, Nav1.2, and Nav1.4.[1] Notably, CcoTx2 is the only one of the two that affects Nav1.3.[1]
-
Ceratotoxin 3 displays lower potency overall but exhibits a degree of selectivity for the tetrodotoxin-resistant cardiac sodium channel, Nav1.5 .[1]
-
None of the tested toxins showed significant activity against the tetrodotoxin-resistant peripheral nervous system channel, Nav1.8 .[1]
Mechanism of Action: Gating Modification
Both this compound and ceratotoxins are classified as "gating-modifier" toxins. Unlike pore blockers that physically occlude the ion conduction pathway, these toxins bind to the voltage-sensing domains (VSDs) of the sodium channel. This interaction alters the conformational changes that the channel undergoes in response to changes in membrane potential. Specifically, they cause a depolarizing shift in the voltage-dependence of activation, meaning a stronger depolarization is required to open the channel.[1] They also inhibit the inward sodium current.[1]
Mechanism of action for this compound and ceratotoxins on Nav channels.
Experimental Protocols
The characterization of these toxins and their effects on sodium channels primarily relies on electrophysiological techniques. The two-electrode voltage clamp (TEVC) method using Xenopus laevis oocytes is a common approach for initial characterization and screening due to the large size of the oocytes and high levels of channel expression. For more detailed studies on mammalian channels in a native-like environment, the whole-cell patch-clamp technique on mammalian cell lines (e.g., HEK293 or CHO cells) stably expressing the sodium channel subtype of interest is employed.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
-
Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired human Nav channel α-subunit and β-subunit.
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.
-
Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard external solution.
-
Two microelectrodes, one for voltage recording and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -90 mV).
-
Voltage steps are applied to elicit sodium currents.
-
The toxin is applied via the perfusion system, and the effect on the sodium current is recorded.
-
Dose-response curves are generated by applying increasing concentrations of the toxin to determine the IC50 value.
-
A typical experimental workflow for TEVC.
Whole-Cell Patch Clamp in Mammalian Cells
-
Cell Culture: A mammalian cell line (e.g., HEK293) stably expressing the human Nav channel subtype of interest is cultured.
-
Plating: Cells are plated onto coverslips for recording.
-
Recording:
-
A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal (giga-seal) with the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The membrane potential is clamped at a holding potential.
-
Voltage protocols are applied to record sodium currents.
-
The toxin is applied to the bath, and changes in the current are measured.
-
Logical Relationship of Toxin Selection
The choice between this compound and ceratotoxins depends on the specific research question and the target sodium channel subtype.
Decision tree for selecting the appropriate toxin.
Conclusion
This compound and ceratotoxins are valuable pharmacological tools for studying the structure, function, and pharmacology of voltage-gated sodium channels. This compound stands out for its exceptional potency and selectivity for Nav1.2, making it an ideal probe for this specific subtype. The ceratotoxins offer a broader spectrum of activity on CNS-related sodium channels, with CcoTx3 showing a preference for the cardiac Nav1.5 channel. The choice of toxin should be guided by the specific Nav channel subtype of interest and the desired potency. The experimental protocols outlined provide a foundation for the reliable and reproducible characterization of these and other novel ion channel modulators.
References
Phrixotoxin 3: A Comparative Analysis of its Cross-Reactivity with Ion Channel Families
A comprehensive guide for researchers, scientists, and drug development professionals on the selectivity profile of Phrixotoxin 3, with a focus on its interactions across different ion channel families. This guide provides a detailed overview of its known targets, presents supporting experimental data, and outlines the methodologies used for these assessments.
This compound (PaurTx3) is a peptide toxin originally isolated from the venom of the tarantula Phrixotrichus auratus. It is a potent modulator of voltage-gated sodium channels (Nav), exhibiting a distinct selectivity profile within this ion channel family. Understanding the cross-reactivity of this compound with other ion channel families is crucial for its application as a pharmacological tool and for assessing its potential therapeutic applications and off-target effects.
Comparative Analysis of this compound Activity
This compound is primarily recognized as a potent blocker of voltage-gated sodium channels. Experimental data reveals a high affinity for the Nav1.2 subtype, with varying degrees of activity against other Nav channel isoforms.[1][2]
Voltage-Gated Sodium (Nav) Channels
Electrophysiological studies have quantified the inhibitory effect of this compound on several Nav channel subtypes, with the following reported half-maximal inhibitory concentrations (IC50):
| Ion Channel Subtype | IC50 (nM) | Reference |
| Nav1.1 | 288 | [1] |
| Nav1.2 | 0.6 | [1][2] |
| Nav1.3 | 42 | [1] |
| Nav1.4 | 72 | [1] |
| Nav1.5 | 610 | [1] |
Other Ion Channel Families
While extensive data exists for the interaction of this compound with Nav channels, there is a notable lack of direct experimental evidence in the public domain regarding its effects on other ion channel families, such as voltage-gated potassium (Kv) and calcium (Cav) channels.
However, studies on other toxins from the same family, Phrixotoxin 1 (PaTx1) and Phrixotoxin 2 (PaTx2), have demonstrated specific activity against the Kv4 subfamily of potassium channels, specifically Kv4.2 and Kv4.3, while showing no significant inhibition of Kv1, Kv2, Kv3, HERG, or KvLQT1/IsK channel subfamilies.[3] This suggests that cross-reactivity with the potassium channel family is a possibility for this compound, although this has not been experimentally confirmed. The potential for this compound to interact with Kv4.3 is of particular interest due to this channel's role in cardiac repolarization.[4][5][6][7][8]
Experimental Protocols
The data presented for the interaction of this compound with Nav channels was primarily obtained using two-electrode voltage-clamp electrophysiology on Xenopus laevis oocytes expressing specific mammalian Nav channel subtypes.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
Objective: To measure the effect of this compound on the ionic currents conducted by specific voltage-gated sodium channel subtypes.
Cell Preparation:
-
Mature female Xenopus laevis oocytes are surgically removed and treated with collagenase to defolliculate.
-
Oocytes are injected with cRNA encoding the desired human or rat voltage-gated sodium channel α-subunit and the auxiliary β1-subunit.
-
Injected oocytes are incubated at 18°C for 2-7 days in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4) supplemented with 50 µg/ml gentamycin.
Electrophysiological Recording:
-
Whole-cell currents are recorded using a two-electrode voltage-clamp amplifier.
-
Oocytes are placed in a recording chamber and perfused with ND96 solution.
-
Glass microelectrodes with a resistance of 0.5-1.5 MΩ are filled with 3 M KCl and impaled into the oocyte.
-
The membrane potential is held at -90 mV.
-
To elicit sodium currents, the membrane is depolarized to a test potential (e.g., -10 mV) for a duration of 100 ms.
-
This compound, dissolved in ND96 solution containing 0.1% bovine serum albumin (to prevent non-specific binding), is perfused into the chamber at various concentrations.
-
The steady-state block of the peak inward sodium current is measured at each concentration.
-
IC50 values are calculated by fitting the concentration-response data to a Hill equation.
Signaling Pathways and Mechanisms of Action
This compound Mechanism on Nav Channels
This compound acts as a gating modifier on voltage-gated sodium channels.[1][2] This mechanism involves the toxin binding to the channel protein and altering its normal gating kinetics. Specifically, it causes a depolarizing shift in the voltage-dependence of activation and blocks the inward sodium current.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Four novel tarantula toxins as selective modulators of voltage-gated sodium channel subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of phrixotoxins on the Kv4 family of potassium channels and implications for the role of Ito1 in cardiac electrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential role of Kv4.3 K+ channel in heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Kv4.3-Encoded Fast Transient Outward Current Is Presented in Kv4.2 Knockout Mouse Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Channelpedia - Kv4.3 [channelpedia.epfl.ch]
A Comparative Guide to Synthetic vs. Native Phrixotoxin 3 Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of synthetically produced versus natively sourced Phrixotoxin 3 (PaurTx3), a potent neurotoxin isolated from the venom of the Chilean tarantula Phrixotrichus auratus.[1] this compound is a valuable pharmacological tool for studying voltage-gated sodium channels (Nav) due to its high affinity and selectivity for specific subtypes.[2] This document outlines its mechanism of action, presents comparative data, details relevant experimental protocols, and provides visual representations of its physiological effects and experimental workflows.
While direct, head-to-head experimental studies comparing the efficacy of synthetic and native this compound are not extensively documented in publicly available literature, the biological activity of a peptide is primarily determined by its primary amino acid sequence and correct disulfide bonding. Modern solid-phase peptide synthesis techniques are capable of producing peptides identical to their native counterparts.[3] Therefore, the efficacy of synthetic this compound, when correctly folded and purified, is expected to be equivalent to that of the native toxin. The primary differences lie in the production method, purity, scalability, and potential for modification.
Mechanism of Action
This compound acts as a gating modifier of voltage-gated sodium channels.[1][4] It modulates the channel's activity by binding to the voltage sensor domain, causing a depolarizing shift in the voltage-dependence of activation and blocking the inward sodium current.[1][4][5] This action prevents the channels from opening at normal physiological membrane potentials, leading to a reduction in neuronal firing rates.[1]
Quantitative Efficacy Data
The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) against various Nav channel subtypes. The following table summarizes the reported IC50 values for this compound, which apply to both native and properly synthesized forms.
| Nav Subtype | IC50 (nM) |
| Nav1.1 | 610[2] |
| Nav1.2 | 0.6[2][4] |
| Nav1.3 | 42[2][4] |
| Nav1.4 | 288[2] |
| Nav1.5 | 72[2][4] |
Table 1: Inhibitory potency of this compound on different voltage-gated sodium channel subtypes.
Comparative Analysis: Synthetic vs. Native this compound
| Feature | Synthetic this compound | Native this compound |
| Efficacy & Potency | Expected to be identical to native form if primary sequence and disulfide bonds are correct. | The natural standard for biological activity. |
| Purity | High purity achievable through chromatographic purification, free from other venom components. | Purification from venom can be challenging and may contain trace amounts of other toxins. |
| Scalability & Availability | Highly scalable production, not limited by venom availability. | Limited by the amount of venom that can be collected from the tarantulas. |
| Modification | Amenable to site-specific modifications, such as labeling with fluorescent probes or introducing unnatural amino acids. | Modification is difficult and often non-specific. |
| Batch-to-Batch Consistency | High consistency can be achieved through controlled chemical synthesis. | Venom composition can vary between individual spiders and collection times, potentially affecting yield and purity. |
| Cost | Can be cost-effective for large-scale production. | Can be expensive and labor-intensive to purify from venom. |
Experimental Protocols
Electrophysiological Analysis using Patch-Clamp
This protocol is a standard method for assessing the effect of this compound on voltage-gated sodium channels expressed in a heterologous system (e.g., Xenopus oocytes or mammalian cell lines like HEK293).[6]
Objective: To determine the IC50 of this compound on a specific Nav channel subtype.
Methodology:
-
Cell Culture and Transfection: Culture cells expressing the target Nav channel subtype.
-
Whole-Cell Patch-Clamp Recording:
-
Prepare intracellular and extracellular recording solutions.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the membrane potential at -100 mV and applying depolarizing steps to various potentials (e.g., from -80 mV to +60 mV).
-
-
Toxin Application:
-
Record baseline sodium currents in the absence of the toxin.
-
Perfuse the cell with increasing concentrations of this compound (either synthetic or native).
-
At each concentration, record the sodium currents after they reach a steady-state block.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each toxin concentration.
-
Normalize the current to the baseline current.
-
Plot the normalized current as a function of toxin concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Efficacy Assessment in Mice
This protocol provides a general framework for evaluating the physiological effects of this compound in vivo.
Objective: To assess the systemic effects of this compound on motor function and behavior in mice.
Methodology:
-
Animal Handling: Acclimatize adult mice to the experimental conditions.
-
Toxin Administration:
-
Dissolve this compound (synthetic or native) in a sterile saline solution.
-
Administer the toxin via intravenous or intraperitoneal injection at various doses.[7] A control group should receive a vehicle injection.
-
-
Behavioral Observation:
-
Data Analysis:
-
Score the observed behavioral changes at different time points post-injection.
-
Determine the dose-response relationship for the observed effects.
-
Visualizations
Caption: this compound blocks the propagation of action potentials by inhibiting voltage-gated sodium channels.
Caption: Experimental workflow for comparing the efficacy of synthetic and native this compound.
References
- 1. Phrixotoxin - Wikipedia [en.wikipedia.org]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Solution structure of Phrixotoxin 1, a specific peptide inhibitor of Kv4 potassium channels from the venom of the theraphosid spider Phrixotrichus auratus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of phrixotoxins on the Kv4 family of potassium channels and implications for the role of Ito1 in cardiac electrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Isolating the Effects of Phrixotoxin 3: A Comparative Guide for Neurotoxin Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phrixotoxin 3 (PaurTx3) with a relevant alternative, Ceratotoxin-1 (CcoTx1), and a classic voltage-gated sodium channel blocker, Tetrodotoxin (TTX). The experimental protocols detailed below are designed to effectively isolate and characterize the specific effects of this compound on voltage-gated sodium channels, particularly the NaV1.2 subtype, for which it shows high potency and selectivity.[1][2][3]
Introduction to this compound
This compound is a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus. It is a potent and selective blocker of voltage-gated sodium channels (NaV), with a particularly high affinity for the NaV1.2 subtype, exhibiting an IC50 value in the nanomolar range.[2][3] Its mechanism of action is characterized as a "gating modifier," meaning it alters the normal opening and closing (gating) kinetics of the channel.[2][4] Specifically, it causes a depolarizing shift in the voltage-dependence of activation and blocks the inward sodium current.[2] This makes it a valuable tool for studying the structure and function of NaV1.2 channels and for the development of novel therapeutics targeting this channel, which is implicated in various neurological disorders.
Comparative Toxin Overview
To effectively isolate the effects of this compound, it is essential to compare its activity with other well-characterized toxins. This guide focuses on:
-
Ceratotoxin-1 (CcoTx1): A peptide toxin also isolated from a tarantula venom, which has been studied alongside this compound and also targets voltage-gated sodium channels, including NaV1.2, with a slightly lower potency.[5]
-
Tetrodotoxin (TTX): A well-known, potent, and specific pore blocker of most voltage-gated sodium channels. It serves as an excellent positive control for channel blockade, although its mechanism of action (pore blockage) differs from the gating modification of this compound.[6]
The following table summarizes the key characteristics of these toxins, with a focus on their activity on the NaV1.2 channel.
| Toxin | Source | Mechanism of Action on NaV Channels | Reported IC50 on NaV1.2 |
| This compound (PaurTx3) | Phrixotrichus auratus (Tarantula) | Gating modifier[2][4] | ~0.6 nM[1][2] |
| Ceratotoxin-1 (CcoTx1) | Ceratogyrus cornuatus (Tarantula) | Gating modifier | ~3 nM[5] |
| Tetrodotoxin (TTX) | Pufferfish, etc. | Pore blocker[6] | Nanomolar range[6][7] |
Experimental Protocols
To comprehensively assess and compare the effects of this compound, a series of in vitro assays are recommended. The following protocols provide a detailed methodology for each experiment.
Electrophysiology: Whole-Cell Patch Clamp
This is the gold standard technique for studying ion channel function and the effect of toxins on channel gating and conductance.[8][9]
Objective: To characterize the effects of this compound, Ceratotoxin-1, and Tetrodotoxin on the gating properties and current density of NaV1.2 channels.
Cell Line: HEK293 cells stably expressing human NaV1.2 channels.
Solutions:
-
External Solution (aCSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution: 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES (pH adjusted to 7.2 with CsOH).
Protocol:
-
Culture HEK293-NaV1.2 cells on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline NaV1.2 currents using a voltage-clamp protocol. A typical protocol involves holding the cell at -100 mV and applying depolarizing steps from -80 mV to +60 mV in 10 mV increments.
-
Apply the test toxins (this compound, Ceratotoxin-1, or Tetrodotoxin) at various concentrations (e.g., ranging from 0.1 nM to 1 µM) to the external solution and perfuse over the cell.
-
Record NaV1.2 currents in the presence of each toxin concentration.
-
Wash out the toxin with the external solution to assess the reversibility of the effect.
-
Analyze the data to determine the IC50 for current inhibition, and any shifts in the voltage-dependence of activation and inactivation.
Data Analysis:
-
Generate current-voltage (I-V) curves to visualize the effect of the toxins on the peak inward current at different membrane potentials.
-
Construct dose-response curves to calculate the IC50 value for each toxin.
-
Analyze the voltage-dependence of activation by fitting the normalized conductance-voltage relationship with a Boltzmann function.
-
Analyze the voltage-dependence of steady-state inactivation by fitting the normalized current-voltage relationship with a Boltzmann function.
Cell Viability Assay: MTT Assay
This colorimetric assay is used to assess the cytotoxicity of the toxins on neuronal cells.[10][11]
Objective: To determine if this compound, Ceratotoxin-1, or Tetrodotoxin exhibit cytotoxic effects on neuronal cells at concentrations effective for channel modulation.
Cell Line: SH-SY5Y human neuroblastoma cell line (differentiated to a neuronal phenotype with retinoic acid).
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).
Protocol:
-
Seed differentiated SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, Ceratotoxin-1, and Tetrodotoxin in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different toxin concentrations. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against toxin concentration to determine if there is a dose-dependent cytotoxic effect.
Binding Assay: Radioligand Binding Assay
This assay is used to determine the binding affinity of the toxins to the NaV1.2 channel.[12][13][14][15]
Objective: To determine the binding affinity (Ki) of this compound and Ceratotoxin-1 to the NaV1.2 channel in a competitive binding experiment.
Materials:
-
Membrane preparations from HEK293 cells expressing NaV1.2 channels.
-
Radioligand: [3H]-Saxitoxin ([3H]STX), a high-affinity ligand for the pore of NaV channels.
-
Unlabeled ligands: this compound, Ceratotoxin-1, and unlabeled Saxitoxin (for determining non-specific binding).
-
Assay buffer: (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Prepare a reaction mixture in a 96-well plate containing the NaV1.2 membrane preparation, a fixed concentration of [3H]STX, and varying concentrations of the unlabeled competitor toxins (this compound or Ceratotoxin-1).
-
To determine non-specific binding, use a high concentration of unlabeled Saxitoxin.
-
Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [3H]STX binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value for each competitor.
-
Calculate the equilibrium dissociation constant (Ki) for each toxin using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Molecular Interactions and Experimental Processes
To further aid in the understanding of the experimental design and the mechanism of action of this compound, the following diagrams have been generated.
Caption: Signaling pathway of this compound action on a NaV1.2 channel.
Caption: Experimental workflow for comparing neurotoxin effects.
By following these detailed protocols and utilizing the provided comparative data, researchers can effectively isolate and characterize the specific effects of this compound, contributing to a deeper understanding of NaV1.2 channel pharmacology and facilitating the development of novel therapeutic strategies.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Voltage-gated sodium channels in the mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axolbio.com [axolbio.com]
- 9. Patch Clamp Protocol [labome.com]
- 10. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. www-pub.iaea.org [www-pub.iaea.org]
- 15. Solid-phase radioreceptor assay for paralytic shellfish toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Phrixotoxin 3 (Phrixo3) binding to voltage-gated sodium (NaV) channels. It includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this potent neurotoxin's mechanism of action.
This compound, a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus, has emerged as a valuable pharmacological tool for studying the structure and function of NaV channels.[1] As a gating-modifier toxin, Phrixo3 exerts its effects by altering the voltage-dependent gating properties of these channels, rather than by direct pore blockage.[1][2] This guide delves into the specifics of its interaction with various NaV channel isoforms, offering a comparative perspective with other channel blockers.
Quantitative Analysis of this compound Potency
The inhibitory potency of this compound varies significantly across different NaV channel isoforms, highlighting its subtype selectivity. The half-maximal inhibitory concentration (IC50) values, a measure of the toxin's effectiveness, have been determined through electrophysiological studies.
| NaV Channel Isoform | IC50 (nM) | Reference(s) |
| NaV1.1 | 610 | [2] |
| NaV1.2 | 0.6 | [2] |
| NaV1.3 | 42 | [2] |
| NaV1.4 | 288 | [2] |
| NaV1.5 | 72 | [2] |
| NaV1.7 | Potent inhibitor | [3] |
| NaV1.8 | Potent blocker | [3] |
This table summarizes the reported IC50 values of this compound for various voltage-gated sodium channel isoforms. The data is compiled from multiple sources.
Mechanism of Action: A Gating Modifier
This compound modulates NaV channel function by binding to the voltage-sensing domains (VSDs) of the channel protein.[4] This interaction does not physically occlude the ion conduction pathway but rather alters the conformational changes that govern channel opening and closing. The primary effects of Phrixo3 binding are:
-
Depolarizing shift in voltage-dependence of activation: Phrixo3 binding makes it more difficult for the channel to open in response to membrane depolarization, effectively shifting the activation curve to more positive potentials.[1][2]
-
Block of inward sodium current: By stabilizing the VSDs in a resting or intermediate state, the toxin prevents the conformational changes necessary for channel activation, thereby blocking the influx of sodium ions.[1][2]
This mechanism contrasts with pore-blocking toxins like tetrodotoxin (TTX) and saxitoxin (STX), which physically obstruct the channel's pore, preventing ion passage.[5][6]
Caption: Mechanism of this compound as a gating modifier on NaV channels.
Binding Sites: Unraveling the Specifics
While it is established that this compound interacts with the voltage-sensing domains of NaV channels, the precise binding sites are an area of active research. As a gating modifier, it is thought to bind to the extracellular loops of the S1-S2 and S3-S4 segments within the VSDs. A recent study has provided significant insight, revealing that this compound possesses three distinct antagonistic binding sites on the human NaV1.6 channel.[7] Although the exact residues involved in these interactions are yet to be fully elucidated, this finding opens new avenues for designing highly selective NaV channel modulators.
Comparative Landscape with Other NaV Channel Blockers
This compound's mechanism and selectivity profile distinguish it from other well-known NaV channel blockers:
-
Pore Blockers (e.g., Tetrodotoxin, Saxitoxin): These small molecules physically occlude the outer pore of the channel, preventing sodium ion permeation. Their binding site is distinct from the gating-modifier sites targeted by Phrixo3.[5][6]
-
Other Spider Toxins (e.g., ProTx-II): Many spider toxins are also gating modifiers. For instance, ProTx-II also interacts with the VSDs of NaV channels, but it may exhibit different subtype selectivity and binding kinetics compared to Phrixo3.[8]
-
Scorpion Toxins (e.g., α- and β-scorpion toxins): These toxins also act as gating modifiers, with α-scorpion toxins typically slowing inactivation and β-scorpion toxins affecting activation, often by binding to different sites on the VSDs than spider toxins.
Experimental Protocols
The characterization of this compound's effects on NaV channels predominantly relies on the heterologous expression of channel subunits in Xenopus laevis oocytes followed by electrophysiological recording using the two-electrode voltage-clamp (TEVC) technique.[9][10]
Preparation of Xenopus laevis Oocytes and cRNA Injection
-
Oocyte Harvesting: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary.
-
Defolliculation: The ovarian lobes are treated with collagenase to remove the follicular layer surrounding the oocytes.
-
cRNA Preparation: The cRNA encoding the desired NaV channel α- and β-subunits is synthesized in vitro from linearized cDNA templates.
-
cRNA Injection: A calibrated microinjection pipette is used to inject a specific amount of the cRNA solution into the cytoplasm of healthy, stage V-VI oocytes.
-
Incubation: Injected oocytes are incubated in a temperature-controlled environment (typically 16-18°C) for 2-7 days to allow for channel expression.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
-
Oocyte Placement: An oocyte expressing the NaV channels is placed in a recording chamber and continuously perfused with a saline solution.
-
Microelectrode Impalement: Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are carefully inserted into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).[11]
-
Voltage Clamp: A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a desired level (holding potential). The amplifier injects the necessary current through the current electrode to counteract any changes in membrane potential.
-
Data Acquisition: Voltage protocols are applied to the oocyte to elicit NaV channel currents. These currents, which reflect the movement of sodium ions across the membrane, are recorded and digitized for analysis.
-
Toxin Application: this compound is applied to the oocyte via the perfusion system at various concentrations to determine its effect on the NaV channel currents and to calculate the IC50 value.
Caption: Experimental workflow for characterizing this compound effects on NaV channels.
References
- 1. Phrixotoxin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Two tarantula venom peptides as potent and differential Na(V) channels blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Animal Toxins Influence Voltage-Gated Sodium Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phrixotoxin-3 binds to three distinct antagonistic sites on human Nav1.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three Peptide Modulators of the Human Voltage-Gated Sodium Channel 1.7, an Important Analgesic Target, from the Venom of an Australian Tarantula - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
Safety Operating Guide
Navigating the Safe Handling of Phrixotoxin 3: A Comprehensive Guide for Researchers
For researchers and drug development professionals, the potent neurotoxin Phrixotoxin 3 presents both significant opportunities and critical safety challenges. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this powerful research tool.
This compound, a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus, is a highly potent and selective blocker of voltage-gated sodium channels (NaV). Its ability to discriminate between different NaV subtypes makes it an invaluable tool for studying the roles of these channels in various physiological and pathological processes. However, its potent biological activity necessitates stringent safety protocols to protect laboratory personnel. While a specific Safety Data Sheet (SDS) for this compound is not publicly available from commercial suppliers, this guide synthesizes general principles for handling potent toxins with the available data on this compound to provide a comprehensive operational plan.
Understanding the Hazard: Key Toxin Characteristics
This compound acts as a gating modifier, altering the voltage-dependence of sodium channel activation and inactivation. This can lead to a block of nerve impulse transmission. The primary routes of exposure in a laboratory setting are accidental ingestion, inhalation of aerosols, and percutaneous exposure through needlesticks or broken skin.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound on various human voltage-gated sodium channel subtypes. This data highlights the toxin's high potency, particularly on the NaV1.2 channel.
| Target NaV Channel | IC50 (nM)[1][2] |
| NaV1.1 | 288 |
| NaV1.2 | 0.6 |
| NaV1.3 | 42 |
| NaV1.4 | 72 |
| NaV1.5 | 610 |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE for various handling scenarios.
| Task | Minimum Required PPE |
| Receiving and Unpacking | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields |
| Reconstitution and Aliquoting (in a certified chemical fume hood or biological safety cabinet) | - Nitrile gloves (double-gloving recommended)- Disposable lab coat or gown- Safety glasses with side shields or a face shield- Respiratory protection (e.g., N95 respirator) may be warranted based on a risk assessment, especially if there is a risk of aerosolization. |
| Experimental Use (e.g., cell-based assays, electrophysiology) | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields |
| Waste Disposal | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Disposable gown- Safety glasses with side shields or a face shield- Respiratory protection (as determined by risk assessment) |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and well-rehearsed operational plan is crucial for minimizing the risk of exposure to this compound.
1. Receiving and Storage:
-
Upon receipt, immediately inspect the package for any signs of damage or leakage in a designated safe area.
-
Wear appropriate PPE (see table above) during unpacking.
-
Store this compound in a clearly labeled, sealed, and secure location with restricted access, such as a locked freezer (-20°C or -80°C is recommended for long-term storage).
-
Maintain a detailed inventory log to track usage and disposal.
2. Reconstitution and Aliquoting:
-
All manipulations of powdered or concentrated this compound must be performed in a certified chemical fume hood or Class II biological safety cabinet to prevent inhalation of aerosols.
-
Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.
-
Follow the supplier's instructions for reconstitution. If unavailable, sterile, nuclease-free water or a suitable buffer is often used for peptide toxins. Some suppliers suggest that if the peptide does not dissolve in water, a small amount of a solubilizing agent like DMSO may be necessary.
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Clearly label all aliquots with the toxin name, concentration, date, and hazard symbol.
3. Experimental Use:
-
Conduct all experiments involving this compound in a designated and clearly marked area.
-
Use aerosol-resistant pipette tips.
-
Avoid creating splashes or aerosols.
-
Never work alone when handling potent toxins. Ensure at least one other person is aware of the work being conducted and the associated hazards.
-
Have an emergency plan and spill kit readily available.
Disposal Plan: Inactivation and Waste Management
Proper disposal of this compound and all contaminated materials is critical to prevent environmental release and accidental exposure.
1. Inactivation:
-
Chemical Inactivation: Treatment with a strong oxidizing agent, such as a freshly prepared 10% bleach solution (sodium hypochlorite), followed by neutralization, is a common method for deactivating peptide toxins. Extended contact time (e.g., several hours to overnight) is recommended.
-
Autoclaving: High-pressure steam sterilization (autoclaving) can also be an effective method for denaturing and inactivating peptide toxins.
2. Waste Streams:
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container. Inactivate the contents using a validated method before disposal down the drain with copious amounts of water, in accordance with local regulations.
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, tubes, lab coats) must be considered contaminated. Place these items in a designated, labeled biohazard or chemical waste bag. Inactivate via autoclaving or chemical treatment before final disposal.
-
Sharps: Needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container immediately after use.
Emergency Procedures: Be Prepared
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Inform your supervisor and colleagues.
-
Secure: Restrict access to the spill area.
-
Assess: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unmanageable spills, contact your institution's environmental health and safety (EHS) department.
-
Cleanup: Wearing appropriate PPE, cover the spill with absorbent material. Apply a validated inactivation solution (e.g., 10% bleach) and allow sufficient contact time. Collect all cleanup materials in a sealed waste container for proper disposal.
-
Decontaminate: Thoroughly decontaminate the spill area and any affected equipment.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
Seek immediate medical attention for any suspected exposure. Provide the medical personnel with as much information as possible about the toxin.
Experimental Protocol: Example of an Electrophysiology Study
While a specific protocol for this compound is not available, the following is a generalized workflow for studying the effects of a peptide toxin on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology. This should be adapted and optimized for your specific experimental setup.
Objective: To determine the inhibitory effect of this compound on NaV1.x channels expressed in a mammalian cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the NaV1.x channel of interest.
-
This compound stock solution.
-
External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4).
-
Internal pipette solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Methodology:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline sodium currents by applying a series of voltage steps (e.g., from a holding potential of -100 mV to various test potentials).
-
-
Toxin Application:
-
Dilute the this compound stock solution to the desired final concentrations in the external solution.
-
Apply the toxin-containing solution to the cell using a perfusion system.
-
Allow the toxin to equilibrate for a sufficient time (e.g., 2-5 minutes) before recording post-toxin currents using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude before and after toxin application.
-
Calculate the percentage of current inhibition for each toxin concentration.
-
Plot the concentration-response curve and fit the data to a suitable equation (e.g., Hill equation) to determine the IC50 value.
-
Visualizing the Workflow
Caption: Workflow for the safe handling of this compound.
By adhering to these rigorous safety protocols and operational plans, researchers can safely harness the scientific potential of this compound while ensuring a secure laboratory environment. Continuous risk assessment and adherence to institutional safety guidelines are paramount when working with such potent biological molecules.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
